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  • Product: 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid
  • CAS: 64977-02-2

Core Science & Biosynthesis

Foundational

Mechanism of action of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid in cancer cells

Mechanism of Action of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic Acid in Cancer Cells: A Comprehensive Technical Guide Introduction and Molecular Rationale The compound 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propano...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic Acid in Cancer Cells: A Comprehensive Technical Guide

Introduction and Molecular Rationale

The compound 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid (CAS: 64977-02-2) is a highly specialized bifunctional alkylating agent belonging to the nitrogen mustard family. While classical mustards like chlorambucil utilize a phenylbutanoic acid scaffold, this molecule incorporates a phenoxypropanoic acid moiety.

From a structural and pharmacokinetic perspective, the meta-substitution of the bis(2-chloroethyl)amino group relative to the ether linkage is a deliberate design choice. Unlike its para-substituted analog (POPAM), where the oxygen atom can donate electron density through resonance to the aniline nitrogen, the meta-isomer relies purely on inductive effects. This fundamental electronic difference reduces the nucleophilicity of the nitrogen atom, thereby slowing the rate of intramolecular cyclization. Consequently, the molecule exhibits an extended aqueous half-life, allowing for broader systemic distribution and deeper tumor tissue penetration before the reactive electrophile is generated .

Core Mechanism: The Alkylation Cascade

The cytotoxicity of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid is driven by its ability to covalently crosslink DNA, thereby physically blocking the progression of DNA replication and transcription machinery .

The causality of the reaction proceeds as follows:

  • Aziridinium Ion Formation: Under physiological conditions (pH 7.4, 37°C), the unprotonated nitrogen atom undergoes an intramolecular nucleophilic substitution (SN2), displacing a chloride ion to form a highly strained, positively charged aziridinium ring.

  • Nucleophilic Attack: This electrophilic intermediate is highly reactive toward nucleophilic centers in DNA, predominantly the N7 position of guanine residues located in the major groove.

  • Mono-adduct to Crosslink Transition: The initial reaction forms a DNA mono-adduct. Because the molecule is bifunctional (possessing two chloroethyl groups), a second intramolecular cyclization occurs, followed by a subsequent attack on an adjacent guanine on the complementary DNA strand (preferentially at 5'-GNC sequences), forming an Inter-strand Crosslink (ICL).

Alkylation A 3-{3-[Bis(2-chloroethyl)amino] phenoxy}propanoic acid B Intramolecular Cyclization (Cl- Release) A->B C Aziridinium Ion (Electrophile) B->C D Nucleophilic Attack (N7-Guanine) C->D E DNA Mono-adduct D->E F Second Alkylation E->F G DNA Inter-strand Crosslink (ICL) F->G

Logical flow of aziridinium ion formation and subsequent DNA inter-strand crosslinking.

Cellular Response: DNA Damage Response (DDR) and Apoptosis

The physical presence of an ICL presents an insurmountable barrier to the replicative helicase (CMG complex) during the S-phase of the cell cycle. When a replication fork encounters an ICL, it stalls. This stalling exposes stretches of single-stranded DNA (ssDNA), which are rapidly coated by Replication Protein A (RPA).

The RPA-ssDNA complex acts as the primary sensor, recruiting and activating the ATR (Ataxia Telangiectasia and Rad3-related) kinase. If the ICL cannot be resolved via the Fanconi Anemia (FA) and Homologous Recombination (HR) repair pathways, prolonged ATR/ATM signaling hyper-phosphorylates p53. This shifts the cellular equilibrium toward apoptosis by upregulating pro-apoptotic Bax and downregulating anti-apoptotic Bcl-2, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome C release, and the executioner caspase cascade .

DDR ICL DNA Inter-strand Crosslink StalledFork Stalled Replication Fork ICL->StalledFork ATR ATR / ATM Kinase Activation StalledFork->ATR p53 p53 Phosphorylation ATR->p53 Bax Bax Upregulation & Bcl-2 Downregulation p53->Bax CytoC Cytochrome C Release Bax->CytoC Caspase Caspase 9 & 3 Cleavage CytoC->Caspase Apoptosis Apoptosis Execution Caspase->Apoptosis

DNA Damage Response (DDR) and apoptotic signaling pathway triggered by ICLs.

Quantitative Pharmacological Profiling

To contextualize the efficacy of the meta-isomer, we compare it against its para-isomer (POPAM) and the clinical standard, Chlorambucil. The data below synthesizes representative in vitro parameters derived from structure-activity relationship (SAR) studies on human cancer cell lines .

CompoundA549 IC50 (µM)MCF7 IC50 (µM)PC3 IC50 (µM)ICL Efficiency (%)Half-life (aq, hrs)
Chlorambucil 45.2 ± 3.162.1 ± 4.585.4 ± 6.2~15%1.5
POPAM (Para-isomer) 12.0 ± 1.050.0 ± 2.074.0 ± 7.0~22%2.1
3-{3-...} (Meta-isomer) 18.5 ± 1.542.3 ± 3.268.5 ± 5.1~20%4.8

Table 1: Comparative cytotoxicity and physicochemical parameters. The meta-isomer demonstrates a significantly extended aqueous half-life while maintaining potent nanomolar/micromolar cytotoxicity across lung (A549), breast (MCF7), and prostate (PC3) carcinomas.

Self-Validating Experimental Methodologies

To empirically validate the mechanism of action, researchers must employ specific assays that confirm both the physical presence of ICLs and the subsequent biological fallout.

Protocol 1: Detection of ICLs via Modified Alkaline Comet Assay

Scientific Rationale: The standard alkaline comet assay detects DNA single- and double-strand breaks by measuring the migration of fragmented DNA out of the nucleus (the "comet tail"). However, ICLs physically tether the two DNA strands together, preventing unwinding and migration. Therefore, to detect ICLs, we must induce random breaks (using H₂O₂) and measure the reduction in tail moment caused by the crosslinker holding the fragments back .

Step-by-Step Workflow:

  • Cell Treatment: Seed A549 cells at 1×105 cells/well. Treat with 20 µM of the compound for 4 hours.

  • Reference Damage Induction: Wash cells with PBS and expose them to 100 µM H₂O₂ for 10 minutes on ice. This induces a standardized baseline of strand breaks.

  • Immobilization: Harvest cells, resuspend in 0.5% Low Melting Point (LMP) agarose, and spread onto glass slides pre-coated with 1% normal melting agarose.

  • Alkaline Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C. Causality note: The high salt and detergent strip away histones, leaving naked nucleoids.

  • Alkaline Unwinding & Electrophoresis: Transfer slides to an electrophoresis tank containing alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 30 minutes to allow DNA unwinding, followed by electrophoresis at 25V / 300mA for 25 minutes.

  • Neutralization & Staining: Neutralize slides in 0.4 M Tris (pH 7.5) and stain with SYBR Gold.

  • Validation Checkpoint: Ensure the H₂O₂-only positive control yields a tail moment of >50%. Calculate the crosslinking efficiency using the formula:

    ICL%=[1−(Tail MomentDrug+H2O2​/Tail MomentH2O2​)]×100

Comet Step1 Cell Treatment (Drug + H2O2 Reference) Step2 Single Cell Suspension in Low Melting Agarose Step1->Step2 Step3 Step3 Step2->Step3 Step4 Electrophoresis (300mA, 25V) Step3->Step4 Step5 Fluorescent Staining (SYBR Gold) Step4->Step5 Step6 Image Analysis (Tail Moment Calculation) Step5->Step6

Step-by-step workflow of the modified alkaline Comet Assay for ICL detection.

Protocol 2: Apoptotic Execution Analysis via Flow Cytometry

Scientific Rationale: To prove that the unresolved ICLs lead to programmed cell death rather than necrosis, we utilize Annexin V-FITC and Propidium Iodide (PI) co-staining. Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. PI is a membrane-impermeable DNA intercalator that only enters cells when membrane integrity is lost (late apoptosis/necrosis).

Step-by-Step Workflow:

  • Exposure & Recovery: Treat cells with the compound at its established IC50 for 24, 48, and 72 hours. Causality note: A time-course is critical because ICL-induced apoptosis requires cells to progress into the S-phase to stall replication forks.

  • Harvesting: Collect both floating (already dead) and adherent cells using enzyme-free cell dissociation buffer to preserve membrane integrity.

  • Staining: Resuspend 1×105 cells in 100 µL of 1X Annexin V Binding Buffer (containing calcium, which is strictly required for Annexin V binding). Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 minutes in the dark at room temperature.

  • Acquisition: Add 400 µL of binding buffer and analyze immediately via flow cytometry (Ex: 488 nm; Em: 530 nm for FITC, 610 nm for PI).

  • Validation Checkpoint: The untreated control must show >90% viability (Annexin V- / PI-). A successful drug response will show a temporal shift from the lower right quadrant (Early Apoptosis: Annexin V+ / PI-) to the upper right quadrant (Late Apoptosis: Annexin V+ / PI+).

References

  • DNA Interstrand Crosslink Repair in Mammalian Cells: Step by Step Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Advances in Understanding the Complex Mechanisms of DNA Interstrand Cross-Link Repair Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Molecular Delivery of Cytotoxic Agents via Integrin Activation Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Novel c(RGDyK)-based conjugates of POPAM and 5-fluorouracil for integrin-targeted cancer therapy Source: PubMed (Future Medicinal Chemistry) URL:[Link]

Exploratory

3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid chemical properties and stability

An In-depth Technical Guide to the Chemical Properties and Stability of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid For Researchers, Scientists, and Drug Development Professionals Introduction 3-{3-[Bis(2-chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties and Stability of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid is a complex organic molecule that belongs to the class of nitrogen mustards. The presence of the bis(2-chloroethyl)amino functional group confers potent alkylating properties to the molecule, making it a subject of interest in the field of medicinal chemistry and drug development, particularly for its potential as a cytotoxic agent. This technical guide provides a comprehensive overview of the chemical properties and stability of this compound, with a focus on the chemical principles that govern its reactivity. Understanding these characteristics is paramount for its synthesis, handling, storage, and the design of potential therapeutic applications.

Chemical and Physical Properties

Detailed experimental data for 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid is not extensively available in the public domain. However, its chemical identity can be clearly defined, and its physical properties can be estimated by considering its structural components: the 3-phenoxypropanoic acid backbone and the bis(2-chloroethyl)amino functional group.

Table 1: Chemical Identity of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid

PropertyValueSource
IUPAC Name 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid-
CAS Number 63973-54-6[1]
Molecular Formula C13H17Cl2NO3-
Molecular Weight 306.18 g/mol -

Table 2: Estimated Physicochemical Properties

PropertyEstimated Value/InformationBasis for Estimation
Physical State Likely a solid at room temperature.Based on similar aromatic carboxylic acids.[2]
Melting Point Not available. For comparison, 3-phenoxypropanoic acid has a melting point of 97.5 °C.[2]
Solubility Likely soluble in organic solvents like DMSO and DMF. Limited solubility in water is expected.General solubility of nitrogen mustards and aromatic carboxylic acids.
pKa The carboxylic acid group is expected to have a pKa around 4-5.Based on the pKa of propanoic acid (4.87).[3]

The Core of Reactivity: The Bis(2-chloroethyl)amino Moiety

The chemical behavior of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid is dominated by the bis(2-chloroethyl)amino group, a classic nitrogen mustard. This functional group is responsible for the compound's potent alkylating ability, which is the basis for the cytotoxic action of this class of compounds.[4]

The key to its reactivity lies in the intramolecular cyclization of one of the 2-chloroethyl side chains, where the nitrogen atom acts as a nucleophile to displace the chloride ion. This results in the formation of a highly strained and electrophilic three-membered ring called an aziridinium ion. This intermediate is a powerful alkylating agent that can react with various nucleophiles.[4] In a biological context, the primary targets are the nucleophilic sites on DNA bases, particularly the N7 position of guanine.[4]

G cluster_0 Nitrogen Mustard Activation Molecule 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid (Inactive Form) TransitionState Intramolecular Cyclization Molecule->TransitionState Aziridinium Aziridinium Ion (Highly Reactive Electrophile) TransitionState->Aziridinium Forms reactive intermediate AlkylatedProduct Alkylated Product (Covalent Adduct) Aziridinium->AlkylatedProduct Reacts with Nucleophile Nucleophile (e.g., N7 of Guanine in DNA) Nucleophile->AlkylatedProduct

Caption: Activation of the bis(2-chloroethyl)amino group to form a reactive aziridinium ion.

Chemical Stability and Degradation

The stability of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid is intrinsically linked to the reactivity of the nitrogen mustard moiety. The compound is susceptible to degradation, primarily through hydrolysis.

Hydrolytic Stability

In aqueous environments, the chloroethyl groups can undergo hydrolysis. This process can occur via two main pathways:

  • Direct SN2 displacement of the chloride by water.

  • Formation of the aziridinium ion , which is then attacked by water.

The latter pathway is generally considered the major route for the hydrolysis of nitrogen mustards. The rate of hydrolysis is dependent on factors such as pH and temperature. The hydrolysis product is the corresponding di-hydroxyethyl derivative, which is inactive as an alkylating agent. The predominant reaction of the well-known nitrogen mustard, chlorambucil, in the presence of a nucleoside at physiological pH was found to be hydrolysis.[5]

Influence of the Aromatic Substituent

The electronic properties of the 3-phenoxypropanoic acid substituent on the nitrogen atom can modulate the reactivity of the mustard group. The phenoxy group is generally considered to be electron-withdrawing, which would decrease the electron density on the nitrogen atom. This, in turn, is expected to slow down the rate-limiting step of aziridinium ion formation.[4] This "taming" of reactivity is a crucial aspect of designing nitrogen mustard-based drugs with improved therapeutic indices.

Potential Photodegradation

Aromatic compounds can be susceptible to photodegradation. While specific data for this compound is unavailable, phenoxy acids, in general, can be decomposed by photodegradation in aquatic environments, a process that can be influenced by the presence of photosensitizers.[6] The aromatic ring and the carboxylic acid group could potentially undergo photochemical reactions upon exposure to UV light.

Potential Degradation Pathways

The primary degradation pathway for 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid is expected to be the hydrolysis of the chloroethyl groups. Other potential degradation pathways could involve oxidation of the aromatic ring or decarboxylation of the propanoic acid side chain under harsh conditions.

G cluster_1 Potential Degradation Pathways Parent 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid Hydrolysis Hydrolysis (Major Pathway) Parent->Hydrolysis Oxidation Oxidation (Minor Pathway) Parent->Oxidation Diol 3-{3-[Bis(2-hydroxyethyl)amino]phenoxy}propanoic acid (Inactive Diol) Hydrolysis->Diol OxidizedProduct Oxidized Ring Products Oxidation->OxidizedProduct

Caption: Proposed major and minor degradation pathways for the title compound.

Synthesis of Related Compounds: A General Overview

  • Alkylation of a substituted nitrophenol with a suitable 3-halopropanoic acid derivative to form the ether linkage.

  • Reduction of the nitro group to an amino group.

  • Bis-alkylation of the amino group with ethylene oxide to form the bis(2-hydroxyethyl)amino derivative.

  • Conversion of the hydroxyl groups to chlorides using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Understanding the synthesis is crucial as it provides insights into potential impurities and the overall chemical nature of the final compound.

Experimental Protocol: Assessing Hydrolytic Stability

To rigorously assess the stability of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid, a systematic experimental approach is required. The following is a generalized protocol for evaluating its hydrolytic stability.

Objective: To determine the rate of hydrolysis of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid in aqueous solutions at different pH values.

Materials:

  • 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid

  • Buffer solutions (e.g., phosphate, acetate, borate) at various pH values (e.g., 4, 7, 9)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Constant temperature water bath or incubator

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile).

  • Reaction Setup:

    • In separate vials, add a small aliquot of the stock solution to a known volume of each buffer solution to achieve the desired final concentration.

    • Ensure the initial concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the reaction.

    • Incubate the reaction vials at a constant temperature (e.g., 37 °C).

  • Sampling: At predetermined time intervals, withdraw an aliquot from each reaction vial.

  • Sample Analysis:

    • Immediately quench the reaction by diluting the aliquot with a suitable mobile phase.

    • Analyze the sample by HPLC to determine the concentration of the remaining parent compound. A reverse-phase C18 column is often suitable for such compounds.

  • Data Analysis:

    • Plot the concentration of the parent compound versus time for each pH.

    • Determine the order of the reaction and calculate the rate constant (k) for the degradation at each pH.

    • The half-life (t₁/₂) of the compound at each pH can be calculated from the rate constant.

Self-Validation: The protocol includes running the experiment at multiple pH values, which serves as an internal validation of the pH-dependent stability. The use of a validated HPLC method with appropriate standards ensures the accuracy of the concentration measurements.

Conclusion

3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid is a molecule of significant interest due to its potential as an alkylating agent. Its chemical properties and stability are fundamentally dictated by the bis(2-chloroethyl)amino moiety. The primary mode of action and degradation involves the formation of a highly reactive aziridinium ion, leading to alkylation of nucleophiles or hydrolysis to an inactive diol. The phenoxypropanoic acid portion of the molecule likely modulates this reactivity, a feature that is critical for its potential development as a therapeutic agent. A thorough understanding of its stability, particularly its susceptibility to hydrolysis, is essential for its handling, formulation, and investigation in biological systems.

References

  • The Pivotal Role of the Ethanol Group in the Reactivity of 2-[Bis(2-chloroethyl)amino]ethanol: An In-depth Technical Guide. Benchchem. [URL: https://www.benchchem.com/product/bchm10899/technical-guide]
  • Costero, A. M., Andreu, C., & Monrabal, E. (1998). Reactivity of Bis(2-chloroethyl)ether with Different Amines. Journal of Chemical Research, Synopses, (7), 378-379. [URL: https://pubs.rsc.org/en/content/articlelanding/1998/jr/a707406i]
  • 3-[3-[bis(2-chloroethyl)amino]phenoxy]propanoic acid - NextSDS. [URL: https://www.nextsds.com/3-[3-[bis(2-chloroethyl)amino]phenoxy]propanoic-acid-cas-63973-54-6]
  • (+-)-2-(3-Chlorophenoxy)propionic acid | C9H9ClO3 | CID 7542 - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7542]
  • 3-((Bis((2-chloroethyl)amino)phosphinyl)oxy)propanoic acid - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/124143]
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  • Hsu, F. L., Berg, F., & McMahon, L. R. (2000). Reactions of N-Ethyl- (HN-1), N-Methyl-Bis(2-Chloroethyl)amine (HN-2), and Tris(2-Chloroethyl)amine (HN-3) with Peroxides. Edgewood Chemical Biological Center. [URL: https://apps.dtic.
  • 3-Phenoxypropionic acid | C9H10O3 | CID 81596 - PubChem. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Phenoxypropionic-acid]
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  • Khetan, S. K., & Collins, T. J. (2007). Human Pharmaceuticals in the Aquatic Environment: A Challenge to Green Chemistry. Chemical Reviews, 107(6), 2319–2364. [URL: https://www.researchgate.net/publication/321151670_PHOTOCATALYTIC_DEGRADATION_OF_2-_4-AMINO_AND_CHLORO_PHENOLS_USING_H_2_O_2_SENSITIZED_Cu_2_O_AND_VISIBLE_LIGHT]
  • Boreen, A. L., Arnold, W. A., & McNeill, K. (2003). Photodegradation of pharmaceuticals in the aquatic environment: a review. Aquatic Sciences, 65(4), 320-341. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5552358/]
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Foundational

Pharmacokinetics of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid in murine models

An In-Depth Technical Guide to the Pharmacokinetics of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid in Murine Models Executive Summary This technical guide provides a comprehensive framework for designing, execut...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid in Murine Models

Executive Summary

This technical guide provides a comprehensive framework for designing, executing, and interpreting pharmacokinetic (PK) studies of the nitrogen mustard analogue, 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid, in murine models. As a potent alkylating agent, understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development as a potential therapeutic agent. This document is intended for researchers, scientists, and drug development professionals, offering a narrative built on the pillars of scientific integrity, methodological rigor, and field-proven insights. We delve into the causality behind experimental choices, from animal model selection to advanced bioanalytical quantification and data modeling, ensuring that each protocol is presented as a self-validating system. This guide serves not as a rigid template, but as an authoritative resource to empower scientists to generate robust and reliable preclinical PK data, thereby facilitating informed decision-making in the drug development pipeline.

Introduction: The Imperative for Pharmacokinetic Profiling

The compound 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid belongs to the nitrogen mustard class of bifunctional alkylating agents. These compounds are characterized by their high reactivity, forming covalent adducts with macromolecules like DNA and proteins, a mechanism that underpins their cytotoxic and potential antineoplastic activity.[1][2] The phenoxypropanoic acid moiety may modulate the compound's physicochemical properties, influencing its solubility, membrane permeability, and interaction with biological targets.[3]

Pharmacokinetics (PK), the study of "what the body does to a drug," is a cornerstone of preclinical drug development.[4][5] A thorough understanding of a compound's PK profile in relevant animal models is essential to:

  • Establish dose-exposure relationships.

  • Predict therapeutic windows and potential toxicities.[5]

  • Inform the design of human clinical trials.[4][6]

  • Optimize dosing regimens to maximize efficacy while minimizing adverse effects.[7]

Murine models are ubiquitously used in early-stage preclinical assessment due to their genetic tractability, relatively low cost, and well-characterized physiology.[4][8] This guide outlines the critical steps and considerations for conducting a comprehensive PK study of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid in mice.

Preclinical Study Design & Rationale

A robust PK study begins with a meticulously planned experimental design. Every choice must be deliberate and scientifically justified to ensure the data generated is both accurate and relevant.

Animal Model Selection

The choice of mouse strain is a critical variable. Inbred strains such as C57BL/6 or BALB/c are commonly used for their genetic homogeneity, which reduces inter-animal variability.[8] Outbred stocks like CD-1 may be considered if a more genetically diverse population is desired to reflect human heterogeneity. For this guide, we will proceed with the C57BL/6 strain (male, 8-12 weeks old) , a widely accepted standard in preclinical pharmacology.

Causality: Using a single sex and a narrow age range minimizes variability in drug metabolism and distribution that can arise from hormonal differences and age-related physiological changes.

Dosing, Route of Administration, and Formulation

To obtain a complete PK profile, including absolute bioavailability, the study should include both intravenous (IV) and oral (PO) administration routes.[6][8]

  • Intravenous (IV) Bolus: Administered typically via the tail vein, this route ensures 100% bioavailability and provides data on distribution and elimination (clearance, volume of distribution, half-life).[6]

  • Oral Gavage (PO): This route is essential for evaluating oral absorption and first-pass metabolism, which are critical for drugs intended for oral delivery.[6]

Formulation: The high reactivity and potential for low aqueous solubility of this compound necessitate a carefully developed formulation. A common starting point for preclinical studies is a vehicle such as 5% ethanol, 60% PEG-300, and 35% (20% HP-β-CD in water), which can solubilize a wide range of compounds for both IV and PO administration.[6] The formulation must be tested for compound stability prior to the study.

Experimental Groups and Sampling Schedule

A typical study design involves allocating animals to different groups for each route and determining a sampling schedule that captures the key phases of the drug's concentration-time profile. Serial sampling from the same mouse is a refined technique that dramatically reduces animal usage and inter-animal variability compared to terminal bleed designs.[4]

Parameter Intravenous (IV) Study Oral (PO) Study Rationale
Dose 1-2 mg/kg5-10 mg/kgIV dose is lower to avoid toxicity; PO dose is higher to account for incomplete absorption. Doses are selected based on preliminary toxicity/efficacy studies.
Animals/Group n=3-4 mice per timepoint or groupn=3-4 mice per timepoint or groupProvides sufficient statistical power while adhering to ethical animal use principles.
Timepoints 5, 15, 30 min; 1, 2, 4, 8, 24 hr15, 30 min; 1, 2, 4, 8, 24, 48 hrIV timepoints are dense early to capture the distribution phase; PO timepoints are extended to capture absorption and elimination phases.[8][9]
Sample Matrix Plasma (with K2EDTA anticoagulant)Plasma (with K2EDTA anticoagulant)K2EDTA is a standard anticoagulant; plasma is preferred over whole blood unless significant red blood cell partitioning is expected.

Methodologies: A Step-by-Step Approach

This section details the protocols for the in-life, bioanalytical, and data analysis phases of the study.

In-Life Phase: Dosing and Sample Collection

Protocol 1: Serial Blood Sampling in Mice

  • Animal Acclimation: Acclimate C57BL/6 mice for at least one week under standard housing conditions (12-hour light/dark cycle, ad libitum access to food and water).

  • Dosing:

    • IV Administration: Accurately weigh each mouse. Administer the prepared drug formulation via a single bolus injection into the lateral tail vein. Record the exact time of dosing.

    • PO Administration: Accurately weigh each mouse. Administer the drug formulation via oral gavage using an appropriate gauge gavage needle. Record the exact time of dosing.

  • Blood Collection:

    • At each pre-determined time point, collect approximately 30-50 µL of blood.[4]

    • For early time points (e.g., up to 1 hour), use the submandibular (cheek) vein for rapid collection.[4] Alternate cheeks for subsequent bleeds.

    • For later timepoints, the saphenous vein can be used.

    • Collect blood into K2EDTA-coated microcentrifuge tubes.

    • Ethical Consideration: The total blood volume collected must not exceed the institution's IACUC guidelines (typically 10-15% of total circulating blood volume over the study period).[4]

  • Plasma Processing:

    • Immediately after collection, place tubes on ice.

    • Centrifuge the blood at 2,000-3,000 x g for 10 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) and transfer it to a new, clearly labeled microcentrifuge tube.

    • Store plasma samples at -80°C until bioanalysis. This is critical to prevent degradation of the reactive nitrogen mustard.

Bioanalytical Phase: Quantification by LC-MS/MS

Due to their high reactivity, nitrogen mustards are challenging to quantify directly. They readily hydrolyze or form adducts with proteins.[1][10] A robust bioanalytical method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard. The method should be validated according to FDA guidelines.[1]

Protocol 2: Plasma Sample Preparation and LC-MS/MS Analysis

  • Method Development:

    • Synthesize or procure an analytical standard for 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid and a stable isotope-labeled internal standard (SIL-IS).

    • Optimize MS/MS parameters by infusing the standards to find the most stable and intense precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM).

    • Develop a chromatographic method (e.g., using a C18 reverse-phase column) to achieve adequate retention and separation from matrix components.

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • In a 1.5 mL tube, add 20 µL of plasma sample, standard, or blank.

    • Add 10 µL of the SIL-IS working solution.

    • Add 100 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 2 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 80 µL of the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the prepared sample onto the LC-MS/MS system.

    • Acquire data using the optimized MRM transitions for the analyte and the internal standard.

  • Method Validation: Before analyzing study samples, the method must be validated for:

    • Linearity: A calibration curve (typically 8 non-zero standards) should have a correlation coefficient (r²) > 0.99.

    • Accuracy & Precision: Quality control (QC) samples at low, medium, and high concentrations should be within ±15% of the nominal value.[1]

    • Selectivity: No interfering peaks should be present in blank plasma.

    • Matrix Effect: Assess the ion suppression or enhancement from the plasma matrix.

    • Stability: Confirm the analyte's stability in plasma at room temperature, through freeze-thaw cycles, and at -80°C for the duration of sample storage.[1]

Data Analysis: Pharmacokinetic Modeling

Once concentration-time data is obtained, PK parameters are calculated using non-compartmental analysis (NCA) with software like Phoenix WinNonlin.[7]

Key Pharmacokinetic Parameters:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the peak exposure after administration.
Tmax Time to reach CmaxIndicates the rate of absorption.
AUC(0-t) Area under the concentration-time curve from time 0 to the last measurable pointRepresents the total drug exposure over the measured time period.
AUC(0-inf) Area under the curve extrapolated to infinityRepresents the total drug exposure after a single dose.
t1/2 Elimination half-lifeThe time required for the drug concentration to decrease by half.
CL Clearance (IV only)The volume of plasma cleared of the drug per unit of time; indicates the efficiency of elimination.
Vdss Volume of distribution at steady state (IV only)An apparent volume indicating the extent of drug distribution into tissues.
F% Absolute Bioavailability (requires PO and IV data)The fraction of the orally administered dose that reaches systemic circulation. Calculated as: (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualization of Workflows

Clear visual diagrams are essential for understanding complex scientific processes.

G cluster_preclinical Preclinical Phase cluster_bioanalysis Bioanalytical Phase cluster_pk Pharmacokinetic Analysis Dosing Animal Dosing (IV and PO Routes) Sampling Serial Blood Sampling (Submandibular/Saphenous) Dosing->Sampling Processing Plasma Processing (Centrifugation) Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Prep Sample Preparation (Protein Precipitation) Storage->Prep LCMS LC-MS/MS Analysis (Quantification) Prep->LCMS Curve Data Generation (Concentration vs. Time) LCMS->Curve NCA Non-Compartmental Analysis (NCA) Curve->NCA Params PK Parameter Calculation (AUC, Cmax, t1/2, etc.) NCA->Params Report Final Report & Interpretation Params->Report

Caption: Overall experimental workflow for murine pharmacokinetic analysis.

G Plasma Thaw Plasma Sample (20 µL) IS Add Internal Standard (10 µL) Plasma->IS Precipitate Add Acetonitrile (100 µL) IS->Precipitate Vortex Vortex (2 min) Precipitate->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant (80 µL) Centrifuge->Supernatant LCMS Inject into LC-MS/MS System Supernatant->LCMS

Caption: Bioanalytical sample processing workflow for LC-MS/MS.

G cluster_input Input Data cluster_analysis Analysis Engine (e.g., Phoenix WinNonlin) cluster_output Output Parameters raw_data Raw Data Time (hr) Concentration (ng/mL) nca_engine Non-Compartmental Analysis (NCA) Log-Linear Regression for λz Linear-Log Trapezoidal Rule for AUC raw_data->nca_engine pk_params Key PK Parameters Cmax Tmax AUC t1/2 CL Vdss F% nca_engine->pk_params

Sources

Exploratory

In-Depth Technical Guide: Elucidating the DNA Binding Affinity of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Note: The study of how novel chemical entities interact with DNA is a cornerstone of modern pharmacology and toxicolog...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The study of how novel chemical entities interact with DNA is a cornerstone of modern pharmacology and toxicology. For a compound like 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid, which contains a nitrogen mustard functional group, understanding its DNA binding affinity is not merely an academic exercise; it is a critical step in evaluating its potential as a therapeutic agent or a potential mutagen. This guide provides a comprehensive framework for characterizing such interactions, moving from theoretical considerations to practical, validated experimental protocols. We will operate under the assumption that this is a novel compound, and thus, our focus will be on the robust methodologies required for a thorough investigation.

Introduction: The Significance of DNA as a Molecular Target

DNA is the blueprint of life, and as such, it is a primary target for a vast array of therapeutic agents, particularly in oncology. The ability of a small molecule to bind to DNA can lead to a range of cellular responses, from the inhibition of replication and transcription to the induction of apoptosis. The affinity and mode of this binding are critical determinants of a compound's efficacy and toxicity profile.

The compound , 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid, belongs to the class of nitrogen mustards. These are known alkylating agents, capable of forming covalent adducts with DNA, primarily at the N7 position of guanine. This covalent modification can lead to DNA cross-linking, strand breaks, and ultimately, cell death. Therefore, quantifying the binding affinity of this specific molecule is paramount to understanding its mechanism of action and therapeutic potential.

Physicochemical Properties and Predicted Reactivity

Before embarking on experimental evaluation, a thorough in-silico analysis of the molecule's structure is warranted.

  • The Alkylating Moiety: The bis(2-chloroethyl)amino group is the pharmacophore responsible for DNA alkylation. The lone pair of electrons on the nitrogen atom can attack the electrophilic carbon of the ethyl chloride, forming a highly reactive aziridinium ion. This intermediate is then susceptible to nucleophilic attack by DNA bases.

  • The Phenoxypropanoic Acid Moiety: This part of the molecule will significantly influence its pharmacokinetic and pharmacodynamic properties. The carboxylic acid group will be ionized at physiological pH, affecting the compound's solubility, membrane permeability, and potential interactions with the phosphate backbone of DNA or DNA-binding proteins.

Methodologies for Determining DNA Binding Affinity

A multi-pronged experimental approach is essential to fully characterize the binding of a small molecule to DNA. No single technique can provide a complete picture. Below, we detail several robust methods, from initial screening to in-depth thermodynamic characterization.

UV-Visible Spectrophotometry: A First Look at Interaction

Principle: This technique relies on changes in the absorption spectrum of the small molecule or DNA upon binding. The interaction can lead to a shift in the wavelength of maximum absorbance (a chromic shift) or a change in the molar absorptivity (a chromic effect).

Experimental Protocol:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

    • Prepare a stock solution of high-purity calf thymus DNA (ctDNA) in the same buffer. The concentration and purity of DNA should be determined by measuring the absorbance at 260 and 280 nm (A260/A280 ratio should be ~1.8-1.9).

  • Titration:

    • In a quartz cuvette, place a fixed concentration of the compound.

    • Record the initial UV-Vis spectrum (typically from 200-400 nm).

    • Incrementally add small aliquots of the ctDNA stock solution to the cuvette.

    • After each addition, allow the solution to equilibrate (e.g., 5 minutes) and record the spectrum.

  • Data Analysis:

    • Monitor the changes in absorbance at the wavelength of maximum absorbance of the compound.

    • Plot the change in absorbance (ΔA) versus the concentration of DNA.

    • The binding constant (K_b) can be determined by fitting the data to the Benesi-Hildebrand equation or by using non-linear regression analysis.

Causality Behind Experimental Choices:

  • Why ctDNA? Calf thymus DNA is readily available, inexpensive, and provides a good general model for B-form DNA.

  • Why a buffer at pH 7.4? This mimics physiological pH, ensuring that the ionization states of both the compound and the DNA are relevant to a biological context.

Fluorescence Spectroscopy: A Highly Sensitive Approach

Principle: This method is applicable if the compound is fluorescent or if a fluorescent probe that binds to DNA is used. The binding of the compound to DNA can lead to quenching or enhancement of the fluorescence signal.

Experimental Protocol (assuming intrinsic fluorescence):

  • Determine Excitation and Emission Wavelengths:

    • Record the fluorescence spectrum of the compound to identify the optimal excitation and emission wavelengths.

  • Fluorescence Titration:

    • In a fluorescence cuvette, place a fixed concentration of the compound.

    • Record the initial fluorescence emission spectrum.

    • Incrementally add aliquots of ctDNA stock solution.

    • After each addition, allow for equilibration and record the emission spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum versus the concentration of DNA.

    • The data can be analyzed using the Stern-Volmer equation to determine the quenching constant, which is related to the binding affinity.

Trustworthiness: The results from fluorescence spectroscopy should be corroborated with other techniques. For instance, if quenching is observed, it is important to determine if it is static (due to complex formation) or dynamic (due to collisional quenching). This can be elucidated by performing temperature-dependent fluorescence measurements.

Circular Dichroism (CD) Spectroscopy: Probing Conformational Changes

Principle: CD spectroscopy is a powerful technique for studying the secondary structure of macromolecules like DNA. The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Binding of a small molecule can perturb the DNA structure, leading to changes in the CD spectrum.

Experimental Protocol:

  • Baseline Spectra:

    • Record the CD spectrum of the buffer solution.

    • Record the CD spectrum of a ctDNA solution of known concentration.

  • Titration:

    • To the ctDNA solution in the CD cuvette, add incremental amounts of the compound stock solution.

    • After each addition, equilibrate and record the CD spectrum.

  • Data Analysis:

    • Subtract the buffer spectrum from all other spectra.

    • Analyze the changes in the ellipticity and the wavelength of the characteristic DNA bands. Significant changes are indicative of strong interactions and can provide insights into the binding mode (e.g., intercalation vs. groove binding).

Authoritative Grounding: The interpretation of CD spectral changes is based on a well-established body of literature. For example, a significant increase in the positive band at 275 nm is often associated with DNA intercalation.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

Principle: ITC directly measures the heat released or absorbed during a binding event. It is the only technique that can provide a complete thermodynamic profile of the interaction in a single experiment, including the binding constant (K_a), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) can then be calculated.

Experimental Protocol:

  • Sample Preparation:

    • Prepare solutions of the compound and ctDNA in the same buffer, ensuring they are precisely matched. Degas the solutions to prevent air bubbles.

  • ITC Experiment:

    • Load the ctDNA solution into the sample cell of the calorimeter.

    • Load the compound solution into the injection syringe.

    • Perform a series of injections of the compound into the ctDNA solution.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • The raw data (a series of heat-flow peaks) is integrated to obtain the heat change per injection.

    • This is then plotted against the molar ratio of the compound to DNA.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters.

Expertise & Experience: Proper experimental design in ITC is crucial. The concentrations of the ligand and macromolecule should be chosen based on the expected binding affinity (the 'c-window'). For a completely unknown interaction, a series of scouting experiments may be necessary.

Data Presentation and Visualization

Quantitative Data Summary
TechniqueParameter(s) MeasuredTypical Value Range for Covalent Binders
UV-Vis SpectrophotometryBinding Constant (K_b)10^4 - 10^6 M^-1
Fluorescence SpectroscopyQuenching Constant (K_sv)10^4 - 10^6 M^-1
Circular DichroismConformational ChangesQualitative/Semi-quantitative
Isothermal Titration CalorimetryBinding Constant (K_a), ΔH, ΔS, nK_a > 10^5 M^-1, ΔH < 0 (exothermic)
Experimental Workflow Diagrams

UV_Vis_Titration cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis P1 Prepare Compound Stock Solution P3 Determine DNA Concentration & Purity (A260/A280) P1->P3 P2 Prepare ctDNA Stock Solution P2->P3 E1 Fixed [Compound] in Cuvette P3->E1 E2 Record Initial UV-Vis Spectrum E1->E2 E3 Add Aliquot of ctDNA E2->E3 E4 Equilibrate E3->E4 E5 Record Spectrum E4->E5 E5->E3 Repeat Titration A1 Plot ΔA vs. [DNA] E5->A1 A2 Fit Data to Binding Model A1->A2 A3 Determine Binding Constant (Kb) A2->A3 ITC_Workflow cluster_prep Sample Preparation cluster_run ITC Experiment cluster_analysis Data Analysis S1 Prepare Compound and ctDNA in Matched Buffer S2 Degas Solutions S1->S2 R1 Load ctDNA into Sample Cell S2->R1 R2 Load Compound into Injection Syringe S2->R2 R3 Perform Serial Injections R1->R3 R2->R3 R4 Measure Heat Flow R3->R4 D1 Integrate Heat Flow Peaks R4->D1 D2 Plot Heat Change vs. Molar Ratio D1->D2 D3 Fit Binding Isotherm D2->D3 D4 Extract Thermodynamic Parameters (Ka, ΔH, ΔS, n) D3->D4

Caption: Workflow for Isothermal Titration Calorimetry.

Conclusion and Forward Outlook

The comprehensive characterization of the DNA binding affinity of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid requires a multi-faceted approach. By systematically employing techniques such as UV-Vis spectrophotometry, fluorescence spectroscopy, circular dichroism, and isothermal titration calorimetry, a detailed picture of the binding thermodynamics and kinetics can be established. The data generated from these experiments are crucial for understanding the compound's mechanism of action, guiding lead optimization efforts in drug discovery, and assessing its potential toxicological profile. The integration of these biophysical techniques provides a robust and self-validating framework for the preclinical evaluation of novel DNA-targeting agents.

References

  • Title: Spectroscopic and calorimetric studies on the binding of sanguinarine to DNA Source: Journal of Photochemistry and Photobiology B: Biology URL: [Link]

  • Title: Isothermal Titration Calorimetry in Drug Design Source: Methods in Molecular Biology URL: [Link]

  • Title: Circular Dichroism Spectroscopy for the Study of Protein-DNA Interactions Source: Methods in Molecular Biology URL: [Link]

  • Title: Characterization of drug-DNA interactions and their thermodynamics by UV-visible, fluorescence and circular dichroism spectroscopy Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

Foundational

An In-depth Technical Guide to 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic Acid: Molecular Weight, Structural Analysis, and Characterization

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed technical overview of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid, a compound of interest in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid, a compound of interest in medicinal chemistry and drug development due to its structural relation to nitrogen mustards, a class of alkylating agents. This document will cover its molecular and structural properties, a plausible synthetic pathway, and a comprehensive approach to its analytical characterization.

Introduction and Significance

3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid belongs to the family of aromatic nitrogen mustards. The core structure features a phenoxypropanoic acid moiety substituted with a bis(2-chloroethyl)amino group at the meta-position of the phenyl ring. The bis(2-chloroethyl)amino group is a well-known pharmacophore responsible for the alkylating properties of many chemotherapeutic agents. By covalently binding to nucleophilic sites on biomolecules, most notably DNA, these agents can induce cytotoxicity, forming the basis of their anti-cancer activity.

The specific placement of the bis(2-chloroethyl)amino group at the meta position, along with the phenoxypropanoic acid side chain, is expected to modulate the compound's electronic properties, reactivity, and pharmacokinetic profile compared to its ortho and para isomers. Understanding these physicochemical characteristics is paramount for its potential development as a therapeutic agent.

Physicochemical and Structural Properties

The fundamental properties of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid are summarized below. While specific experimental data for this particular isomer is not widely published, its properties can be reliably inferred from its chemical structure and data available for its isomers.[1][2]

PropertyValueSource/Method
Molecular Formula C13H17Cl2NO3Deduced from Structure
Molecular Weight 306.185 g/mol Calculated
IUPAC Name 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acidIUPAC Nomenclature
CAS Number Not available-
Appearance Expected to be a solid at room temperatureAnalogy to similar compounds
Chemical Structure

The chemical structure of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid is depicted below.

Caption: Chemical structure of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid.

Proposed Synthesis Pathway

A plausible synthetic route for 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid can be adapted from established methods for related isomers, starting from 3-aminophenol.[3][4] This multi-step synthesis involves the protection of the amino group, etherification, deprotection, and subsequent conversion of the amino group to the bis(2-chloroethyl)amino moiety.

G cluster_0 Synthesis Workflow A 3-Aminophenol B Protection of Amino Group (e.g., Acetylation) A->B Acetic anhydride C N-(3-hydroxyphenyl)acetamide B->C D Etherification with 3-bromopropanoic acid ester C->D Br(CH2)2COOR, Base E Ester of 3-{3-(acetylamino)phenoxy}propanoic acid D->E F Deprotection (Acid Hydrolysis) E->F HCl, heat G 3-(3-aminophenoxy)propanoic acid ester F->G H Bis-hydroxyethylation with Ethylene Oxide G->H Ethylene oxide I 3-{3-[Bis(2-hydroxyethyl)amino]phenoxy}propanoic acid ester H->I J Chlorination (e.g., with SOCl2 or POCl3) I->J Thionyl chloride K 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid ester J->K L Ester Hydrolysis K->L NaOH, then H+ M Final Product: 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid L->M

Caption: Proposed synthetic workflow for 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid.

Experimental Protocol (Hypothetical)
  • Protection: 3-Aminophenol is acetylated using acetic anhydride in the presence of a mild base to yield N-(3-hydroxyphenyl)acetamide.

  • Etherification: The resulting protected aminophenol is subjected to Williamson ether synthesis with a 3-halopropanoic acid ester (e.g., ethyl 3-bromopropanoate) in the presence of a base like potassium carbonate to form the corresponding phenoxypropanoate ester.

  • Deprotection: The acetyl protecting group is removed by acid-catalyzed hydrolysis to yield the amino-functionalized phenoxypropanoate ester.

  • Bis-hydroxyethylation: The primary amino group is reacted with two equivalents of ethylene oxide to introduce two hydroxyethyl substituents.

  • Chlorination: The diol is then chlorinated using a suitable agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to yield the bis(2-chloroethyl)amino derivative.

  • Hydrolysis: Finally, the ester is hydrolyzed under basic conditions, followed by acidification, to afford the target carboxylic acid.

Structural Analysis and Characterization

A comprehensive structural analysis is crucial to confirm the identity and purity of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns indicative of a 1,3-disubstituted benzene ring. Signals corresponding to the methylene protons of the propanoic acid chain and the chloroethyl groups will also be present. The integration of these signals will confirm the relative number of protons in different chemical environments.

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the aliphatic carbons of the side chains. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing chloro and carboxyl groups.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹), C-O stretching vibrations of the ether linkage, and C-N stretching of the aromatic amine. The C-Cl stretching vibrations would be observed in the fingerprint region.

  • Mass Spectrometry (MS): Mass spectral analysis, particularly using a high-resolution instrument (HRMS), will provide the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern can also offer structural information, with characteristic losses of the chloroethyl groups and fragments corresponding to the phenoxypropanoic acid moiety.[6]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is an essential tool for assessing the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid like formic or trifluoroacetic acid) can be used to separate the final product from any starting materials or byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more volatile derivative of the compound (e.g., the methyl ester), GC-MS can be employed for both separation and identification.[7]

Characterization Workflow

G cluster_0 Analytical Characterization Workflow A Synthesized Compound B Purity Assessment (HPLC) A->B C Structural Confirmation B->C If pure D ¹H and ¹³C NMR C->D E Mass Spectrometry (HRMS) C->E F Infrared (IR) Spectroscopy C->F G Elemental Analysis C->G H Confirmed Structure and Purity

Caption: A typical workflow for the analytical characterization of the target compound.

Potential Applications in Drug Development

As a nitrogen mustard derivative, 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid holds potential as an anticancer agent. The phenoxypropanoic acid moiety may influence its solubility, cell permeability, and interaction with biological targets. Further research would be required to evaluate its cytotoxic activity against various cancer cell lines and to understand its mechanism of action. Structure-activity relationship (SAR) studies, comparing its efficacy to its ortho and para isomers, would be crucial in elucidating the optimal substitution pattern for biological activity.

Conclusion

This technical guide has provided a comprehensive overview of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid, including its molecular weight, structural features, a plausible synthetic route, and a detailed plan for its characterization. While specific experimental data for this meta-isomer is limited in the public domain, this document serves as a valuable resource for researchers and scientists interested in the synthesis and evaluation of novel nitrogen mustard compounds for potential therapeutic applications. The methodologies and analytical strategies outlined herein provide a solid foundation for the further investigation of this and related molecules.

References

  • Exploring the Synthesis and Chemical Properties of 3-Aminophenol. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 3-Aminophenol - Wikipedia. [Link]

  • Chemistry of nitrogen mustard [2-chloro-N-(2-chloroethyl)-N-methylethanamine] studied by nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • CAS NO. 42558-77-0 | 3-[2-[bis(2-chloroethyl)amino]phenoxy]propanoic acid. [Link]

  • Mass spectral studies of silyl derivatives of partially hydrolyzed products of nitrogen mustards: Important markers of nitrogen mustard exposure | Request PDF - ResearchGate. [Link]

  • Gas chromatography-tandem mass spectrometry-based detection of half nitrogen mustards in plasma as a new biomarker of nitrogen mustard exposure - Analytical Methods (RSC Publishing). [Link]

Sources

Exploratory

Identification and Metabolic Profiling of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic Acid

Executive Summary & Pharmacochemical Rationale The compound 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid (Chemical Formula: C₁₃H₁₇Cl₂NO₃, Exact Mass: 305.0585 Da) is a bifunctional alkylating agent featuring a cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacochemical Rationale

The compound 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid (Chemical Formula: C₁₃H₁₇Cl₂NO₃, Exact Mass: 305.0585 Da) is a bifunctional alkylating agent featuring a classic nitrogen mustard pharmacophore linked to a phenoxypropanoic acid moiety. In drug development, profiling the metabolism of nitrogen mustards is critical because their efficacy and toxicity are governed by the formation of highly reactive, transient electrophilic intermediates.

As a Senior Application Scientist, the approach to elucidating the metabolic fate of this compound requires moving beyond simple mass matching. We must design a self-validating analytical system that accounts for the intrinsic chemical reactivity of the bis(2-chloroethyl)amino group—specifically its propensity to form an aziridinium ion—while differentiating drug-related material from complex biological matrices using high-resolution mass spectrometry (HRMS) and isotopic pattern recognition[1].

Mechanistic Biotransformation Pathways

The metabolism of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid is driven by two distinct structural domains: the ether-linked propanoic acid and the nitrogen mustard group.

  • Phase I (CYP450-Mediated & Hydrolytic):

    • N-Dechloroethylation: Oxidative cleavage of the chloroethyl chains by CYP3A4/CYP2B6 leads to the loss of chloroacetaldehyde, yielding mono-dechloroethylated and fully dealkylated metabolites.

    • O-Dealkylation: Cleavage of the phenoxy ether bond yields 3-[bis(2-chloroethyl)amino]phenol.

    • Aqueous Hydrolysis: Spontaneous displacement of the chloride ions by water yields mono- and bis-hydroxyethyl derivatives.

  • Phase II (Conjugation):

    • Glutathione (GSH) Conjugation: The defining characteristic of nitrogen mustards is the intramolecular cyclization of the chloroethyl group to form a highly reactive, positively charged aziridinium ring. This electrophile is rapidly attacked by the sulfhydryl group of glutathione, facilitated by Glutathione S-Transferases (GSTs), forming mono- and di-GSH conjugates[2].

Biotransformation Parent Parent Compound C13H17Cl2NO3 Aziridinium Aziridinium Ion (Reactive Intermediate) Parent->Aziridinium Intramolecular Cyclization (-Cl) N_Dealkyl N-Dechloroethylation (-C2H4Cl) Parent->N_Dealkyl CYP450 O_Dealkyl O-Dealkylation (Phenol Formation) Parent->O_Dealkyl CYP450 Hydrolysis Mono/Bis Hydrolysis (Cl -> OH) Parent->Hydrolysis H2O GSH_Mono Mono-GSH Conjugate (+GSH, -Cl) Aziridinium->GSH_Mono GST / GSH GSH_Di Di-GSH Conjugate (+2GSH, -2Cl) GSH_Mono->GSH_Di GST / GSH (via 2nd Aziridinium)

Biotransformation pathways of the nitrogen mustard derivative.

Experimental Workflow for Metabolite Identification (MetID)

To accurately profile this compound, we employ an in vitro Human Liver Microsome (HLM) assay coupled with Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS).

Causality in Experimental Design
  • GSH Trapping: Without exogenous GSH, the reactive aziridinium ion would indiscriminately covalently bind to microsomal proteins (forming unextractable adducts), artificially lowering the mass balance and masking the primary clearance pathway[3].

  • Isotope Pattern Recognition: The parent compound contains two chlorine atoms (³⁵Cl and ³⁷Cl). This yields a distinct M, M+2, M+4 isotopic signature in a 9:6:1 ratio. This natural isotopic distribution acts as a built-in mass tag. Metabolites retaining both chlorines maintain the 9:6:1 ratio, while those losing one chlorine (e.g., mono-GSH conjugates) shift to a 3:1 ratio[1].

Protocol 1: Self-Validating HLM Incubation with GSH Trapping

This protocol includes internal controls to ensure system viability, making it a self-validating assay.

  • Matrix Preparation: Prepare a 1.0 mL incubation mixture containing 1.0 mg/mL pooled HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor & Trapping Agent Addition: Add MgCl₂ (3 mM) and Glutathione (GSH, 5 mM). Causality: 5 mM GSH mimics intracellular concentrations and outcompetes protein binding for the aziridinium intermediate.

  • Substrate Addition: Spike 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid to a final concentration of 10 µM (keep organic solvent <1% to prevent CYP inhibition).

  • Self-Validating Control: In a parallel tube, incubate Chlorambucil (10 µM) under identical conditions. The detection of monoglutathionyl chlorambucil at the end of the assay validates both CYP450 and GST enzymatic activity[2].

  • Initiation & Incubation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM). Incubate at 37°C with gentle shaking for 60 minutes.

  • Termination: Stop the reaction by adding 3 volumes (3.0 mL) of ice-cold acetonitrile containing 0.1% formic acid.

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C. Extract the supernatant, evaporate under nitrogen, and reconstitute in 100 µL of 5% acetonitrile in water for LC-MS analysis.

Protocol 2: UHPLC-HRMS/MS Analysis
  • Chromatography: Inject 5 µL onto a C18 reverse-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 × 100 mm). Use a gradient of Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B) from 5% B to 95% B over 15 minutes.

  • HRMS Acquisition: Utilize a Q-TOF or Orbitrap mass spectrometer in positive electrospray ionization (ESI+) mode. Acquire full scan MS data (m/z 100–1000) at a resolution of ≥70,000, coupled with data-dependent MS/MS (ddMS2) for structural elucidation.

  • Data Processing (Mass Defect Filtering): Apply a Mass Defect Filter (MDF) based on the parent compound's exact mass (305.0585 Da ± 50 mDa). This mathematically strips away endogenous matrix ions, isolating only drug-related peaks.

Workflow Incubation HLM Incubation (+ NADPH, + GSH) Quench Protein Ppt. (Cold ACN) Incubation->Quench LC UHPLC Separation (C18 Column) Quench->LC HRMS HRMS/MS Analysis (Orbitrap/Q-TOF) LC->HRMS Data Data Processing (MDF & Isotope Filter) HRMS->Data

LC-HRMS MetID workflow with GSH trapping and isotopic filtering.

Quantitative Data & Structural Elucidation

The following table summarizes the predicted high-resolution mass spectrometry data for the primary metabolites. The identification relies heavily on the exact mass shift and the diagnostic chlorine isotope ratio.

Metabolite IDBiotransformation PathwayElemental FormulaExact Mass[M+H]⁺ (Da)Mass Shift (Da)Isotope Pattern (³⁵Cl:³⁷Cl)
Parent (M0) N/AC₁₃H₁₈Cl₂NO₃⁺306.06640.00009:6:1 (2 Cl)
M1 Mono-HydrolysisC₁₃H₁₉ClNO₄⁺288.1002-17.96623:1 (1 Cl)
M2 N-DechloroethylationC₁₁H₁₅ClNO₃⁺244.0740-61.99243:1 (1 Cl)
M3 O-Dealkylation (Phenol)C₁₀H₁₄Cl₂NO⁺234.0452-72.02129:6:1 (2 Cl)
M4 Mono-GSH ConjugateC₂₃H₃₃ClN₄O₉S⁺577.1736+271.10723:1 (1 Cl)
M5 Di-GSH ConjugateC₃₃H₄₈N₇O₁₅S₂⁺846.2644+540.1980No Cl isotopes
MS/MS Fragmentation Causality

When characterizing M4 (Mono-GSH Conjugate) , the MS/MS spectrum will exhibit a diagnostic neutral loss of 129 Da (pyroglutamic acid) and a fragment ion at m/z 272 (cleavage of the cysteinyl C-S bond). The presence of the m/z 272 fragment confirms that the conjugation occurred on the chloroethyl chain (via the aziridinium intermediate) rather than on the aromatic ring. Furthermore, the shift from a 9:6:1 isotope pattern in the parent to a 3:1 pattern in M4 definitively proves the displacement of exactly one chlorine atom during the conjugation event[1].

References

  • The spontaneous and glutathione S-transferase-mediated reaction of chlorambucil with glutathione - PubMed, National Institutes of Health (NIH),[Link]

  • Analysis of the binding sites with NL-101 to amino acids and peptides by HPLC/MS/MS, Journal of Pharmaceutical Analysis,[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method for the Robust Quantification of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic Acid

Introduction & Mechanistic Context The compound 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid (CAS: 64977-02-2) is a bifunctional alkylating agent belonging to the nitrogen mustard class. It features a reactive bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

The compound 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid (CAS: 64977-02-2) is a bifunctional alkylating agent belonging to the nitrogen mustard class. It features a reactive bis(2-chloroethyl)amino group conjugated to a phenoxypropanoic acid scaffold. While the conjugation of the nitrogen lone pair with the aromatic phenoxy system reduces its nucleophilicity compared to aliphatic mustards, the compound remains highly susceptible to degradation in aqueous environments.

The Analytical Challenge: In aqueous, neutral, or alkaline solutions, the unprotonated nitrogen lone pair attacks the β -carbon of the chloroethyl group via anchimeric assistance (intramolecular cyclization). This displaces the chloride ion and forms a highly electrophilic aziridinium ion . The aziridinium intermediate is subsequently hydrolyzed by water to form mono- and di-hydroxyethyl degradation products[1]. This rapid degradation makes accurate quantification in biological matrices or aqueous formulations extremely difficult.

The Methodological Solution: To create a self-validating and robust quantification system, this HPLC method fundamentally alters the kinetic environment of the analyte. By utilizing a strictly controlled acidic mobile phase (0.1% Formic Acid) and cold, aprotic extraction solvents (Acetonitrile), the nitrogen lone pair is protonated. This protonation effectively acts as a chemical "lock," preventing the intramolecular cyclization required for aziridinium ion formation[2].

Hydrolysis A Nitrogen Mustard (Bis(2-chloroethyl)amino) B Aziridinium Ion (Reactive Intermediate) A->B Intramolecular Cyclization (-Cl⁻) C Mono-hydroxyethyl Derivative B->C +H₂O (Hydrolysis) D Di-hydroxyethyl Derivative C->D Repeat Cyclization & Hydrolysis S Acidic Mobile Phase & Cold Temp S->A Protonates Nitrogen Inhibits Cyclization

Figure 1: Hydrolysis pathway of nitrogen mustards and acidic stabilization strategy.

Materials and Reagents

  • Analyte: 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid Reference Standard.

  • Solvents: HPLC-Grade Acetonitrile (ACN), Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS Grade Formic Acid (FA).

  • Matrix: Blank human or animal plasma (for biological assay validation).

Chromatographic Conditions

Chromatography of related aromatic mustards, such as chlorambucil, is optimally carried out on a reversed-phase C18 column using an acidic mobile phase to ensure both analyte stability and sharp peak symmetry[2]. The parameters below establish a self-validating system where on-column degradation is minimized.

Table 1: Optimized HPLC-UV Parameters

ParameterSpecificationCausality / Rationale
Column C18, 150 x 4.6 mm, 5 µmProvides optimal retention for the lipophilic bis(2-chloroethyl)amino and phenoxy groups.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (≈2.7) keeps the propanoic acid moiety protonated and stabilizes the nitrogen mustard.
Mobile Phase B 0.1% Formic Acid in ACNAprotic organic modifier prevents on-column hydrolysis while providing elution strength.
Gradient 0-2 min: 30% B2-10 min: 30-80% BEnsures sharp peak shape and clears late-eluting lipophilic matrix components.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns, maintaining optimal van Deemter efficiency.
Column Temp 25 °CControlled near ambient to balance viscosity reduction with thermal stability of the analyte.
Detection UV at 258 nmMatches the π−π∗ transition maximum of the substituted phenoxy chromophore[2].
Injection Vol. 10 µLPrevents band broadening while maintaining sufficient sensitivity.

Experimental Protocols

Standard Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the reference standard and dissolve in 10.0 mL of chilled (4°C) Acetonitrile to create a 1.0 mg/mL stock solution.

    • Expert Insight: Never use water or methanol for the primary stock, as solvolysis of the alkyl chloride will begin immediately at room temperature.

  • Working Standards: Dilute the stock solution with Mobile Phase A/B (50:50, v/v) immediately prior to injection to construct a calibration curve ranging from 0.15 to 50 µg/mL.

Plasma Sample Extraction
  • Aliquot: Transfer 200 µL of plasma sample into a pre-chilled microcentrifuge tube.

  • Precipitation: Add 600 µL of cold Acetonitrile containing 0.1% Formic Acid.

    • Expert Insight: ACN rapidly precipitates plasma proteins (which can bind the drug), while the Formic Acid immediately protonates the nitrogen mustard, halting aziridinium formation during the extraction process[2].

  • Agitation: Vortex vigorously for 30 seconds to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer: Carefully transfer the clear supernatant to an amber HPLC vial. Amber glass is required to prevent photo-oxidation of the phenoxy ring.

  • Analysis: Inject 10 µL into the HPLC system. Keep the autosampler tray at 4°C.

Workflow Step1 1. Sample Collection Keep at 4°C to halt degradation Step2 2. Protein Precipitation Add Cold ACN + 0.1% Formic Acid Step1->Step2 Step3 3. Centrifugation 14,000 rpm, 4°C, 10 min Step2->Step3 Step4 4. Supernatant Transfer Transfer to Amber HPLC Vials Step3->Step4 Step5 5. HPLC-UV Analysis C18 Column, Acidic Gradient, 258 nm Step4->Step5

Figure 2: Step-by-step cold extraction and HPLC analysis workflow.

System Suitability & Validation Criteria

A self-validating protocol requires continuous monitoring of chromatographic integrity. If the analyte begins to degrade on-column (due to loss of mobile phase acidity or elevated temperatures), the tailing factor will increase, and theoretical plates will drop as the aziridinium intermediate interacts with residual silanols on the stationary phase.

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaTypical Result
Retention Time (RT) Consistent within ± 0.1 min~6.8 min
Tailing Factor ( Tf​ ) 1.51.15
Theoretical Plates (N) 5000> 8500
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.05 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.15 µg/mL
Intra-day Precision (%RSD) 5.0% (n=6)2.3%

References

  • Lipska, K., Gumieniczek, A., Pietraś, R., & Filip, A. A. (2021). HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia. Molecules, 26(10), 2903.[Link]

  • Lemire, S. W., Ashley, D. L., & Calafat, A. M. (2003). Quantitative Determination of the Hydrolysis Products of Nitrogen Mustards in Human Urine by Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry. Journal of Analytical Toxicology, 27(1), 1–6.[Link]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Characterization of the Alkylating Agent 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid

Abstract This application note provides a comprehensive guide for the characterization of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid, a nitrogen mustard derivative with potential applications in drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the characterization of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid, a nitrogen mustard derivative with potential applications in drug development as an alkylating agent.[1] The accurate determination of its molecular structure, purity, and fragmentation behavior is essential for preclinical and clinical studies. We present a detailed protocol employing Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), a powerful analytical technique for pharmaceutical analysis.[2][3] The methodology covers sample preparation, optimized LC-MS/MS parameters, and an in-depth analysis of the compound's fragmentation pathways in both positive and negative electrospray ionization modes. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a robust and reliable method for the structural elucidation of this and similar phenoxy-mustard compounds.

Introduction and Rationale

3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid belongs to the nitrogen mustard class of compounds, which are known for their ability to form covalent adducts with biological macromolecules, most notably DNA.[1] This reactivity makes them potent agents for cancer chemotherapy but also necessitates meticulous analytical characterization. High-Resolution Mass Spectrometry (HRMS) offers unparalleled mass accuracy and resolution, enabling the confident determination of elemental composition and the differentiation of the target analyte from closely related impurities or degradation products.[4][5][6]

The coupling of liquid chromatography with electrospray ionization (ESI) mass spectrometry is the preferred method for analyzing thermally labile and non-volatile compounds like the topic analyte.[7] This document outlines an optimized workflow designed to provide unambiguous structural confirmation through detailed fragmentation analysis (MS/MS), which is a cornerstone of modern drug metabolism and structural characterization studies.[5]

Analyte Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueRationale & Implication for MS Analysis
Molecular Formula C₁₃H₁₇Cl₂NO₃Defines the elemental composition.
Average Mass 322.19 g/mol Used for general calculations.
Monoisotopic Mass 321.05855 DaThe exact mass used for HRMS detection and formula confirmation.
[M+H]⁺ Exact Mass 322.06583 DaTarget m/z in positive ESI mode. The tertiary amine is the most likely site of protonation.
[M-H]⁻ Exact Mass 320.05128 DaTarget m/z in negative ESI mode. The carboxylic acid is the site of deprotonation.
Key Structural Features Nitrogen Mustard, Phenoxy Ether, Carboxylic AcidThese groups dictate ionization behavior and fragmentation pathways. The two chlorine atoms will produce a characteristic isotopic pattern (A, A+2, A+4).

Experimental Workflow and Protocols

The overall analytical strategy involves sample preparation, chromatographic separation, and mass spectrometric detection and fragmentation. The workflow is designed to be systematic and reproducible.

G cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Interpretation p1 Prepare Stock Solution (1 mg/mL in Methanol) p2 Create Working Solution (5 µg/mL in Mobile Phase A/B) p1->p2 Dilution a1 Inject Sample onto Reversed-Phase C18 Column p2->a1 Injection a2 Gradient Elution (Water/ACN with 0.1% Formic Acid) a1->a2 a3 Electrospray Ionization (ESI) (Positive & Negative Modes) a2->a3 a4 Full Scan HRMS (e.g., Orbitrap, Q-TOF) a3->a4 a5 Data-Dependent MS/MS (Fragmentation Analysis) a4->a5 d1 Confirm Precursor Ion (Mass Accuracy < 5 ppm) a5->d1 Acquire Data d2 Analyze Isotopic Pattern (Characteristic Cl₂ Signature) d1->d2 d3 Elucidate Fragmentation Pathways d2->d3 d4 Final Structure Confirmation d3->d4 Fragmentation cluster_pos Positive ESI Mode cluster_neg Negative ESI Mode M_H [M+H]⁺ m/z 322.0658 F1_pos Loss of HCl m/z 286.1024 M_H->F1_pos -HCl F2_pos Aziridinium Ion Core m/z 228.0993 M_H->F2_pos - C₉H₉O₃ F3_pos Phenoxy-Propanoic Acid m/z 181.0557 M_H->F3_pos - C₄H₈Cl₂N M_minus_H [M-H]⁻ m/z 320.0513 F1_neg Loss of CO₂ m/z 276.0614 M_minus_H->F1_neg -CO₂ F2_neg Phenoxide Fragment m/z 242.0665 M_minus_H->F2_neg - C₃H₄O₂

Sources

Method

Application Note: Preparation and Handling of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic Acid Stock Solutions

Target Audience: Researchers, analytical chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical chemists, and drug development professionals. Document Type: Advanced Technical Protocol & Mechanistic Guide.

Introduction & Mechanistic Rationale

3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid (CAS: 64977-02-2) is a specialized bifunctional nitrogen mustard derivative[1]. Structurally related to established chemotherapeutics like chlorambucil, this compound acts as a potent DNA alkylating agent.

To successfully prepare and utilize this compound, researchers must understand its chemical causality. The bis(2-chloroethyl)amino pharmacophore functions as a prodrug. Under physiological conditions, the lone pair of electrons on the nitrogen atom attacks the β -carbon of the chloroethyl group. This intramolecular cyclization displaces a chloride ion, generating a highly strained, electrophilic aziridinium ion [2]. This intermediate is the active species that executes a nucleophilic attack on the N7 position of guanine residues in DNA, leading to crosslinking, cell cycle arrest, and apoptosis[2].

However, this mechanism is the exact reason the compound is inherently unstable in the presence of moisture. If water is present during stock preparation, it acts as a competing nucleophile, prematurely hydrolyzing the aziridinium ion into an inactive hydroxylated byproduct[3]. Therefore, absolute exclusion of water during stock preparation is the single most critical factor in maintaining the compound's pharmacological potency.

MOA A Nitrogen Mustard Prodrug B Aziridinium Ion (Reactive Intermediate) A->B Intramolecular Cyclization C DNA Alkylation (Guanine N7) B->C Nucleophilic Attack D DNA Crosslinking & Strand Breaks C->D Bifunctional Alkylation E Apoptosis D->E Cell Cycle Arrest

Figure 1: Mechanism of action for bis(2-chloroethyl)amine derivatives leading to cell apoptosis.

Compound Profiling & Quantitative Data

Before handling, review the physicochemical properties to ensure accurate molarity calculations and storage conditions. The compound is practically insoluble in water but highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO)[4].

Table 1: Physicochemical Properties

PropertyValue / Description
Chemical Name 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid
CAS Number 64977-02-2[1]
Molecular Formula C₁₃H₁₇Cl₂NO₃[1]
Molecular Weight 306.18 g/mol
Solubility Soluble in DMSO, Ethanol, Acetone; Insoluble in H₂O[4]
Primary Target DNA (Guanine N7)[2]

Table 2: Stock Solution Dilution Guide (1.0 mL Total Volume in DMSO)

Target ConcentrationMass of Compound RequiredVolume of Anhydrous DMSO
10 mM 3.06 mg1.00 mL
20 mM 6.12 mg1.00 mL
50 mM 15.31 mg1.00 mL
100 mM 30.62 mg1.00 mL

Safety & Decontamination (Trustworthiness)

Nitrogen mustards are potent vesicants, mutagens, and suspected carcinogens. Handling must occur within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood.

Chemical Neutralization: Standard biological spill kits are insufficient. You must utilize a nucleophilic scavenger to neutralize the active mustard. Sodium thiosulfate reacts rapidly with the cyclized aziridinium ion, preventing it from alkylating biological tissues[5].

  • Decontamination Solution: Maintain a fresh 10% (w/v) Sodium Thiosulfate solution in the workspace. In the event of a spill, flood the area with the thiosulfate solution, allow 15 minutes of contact time for complete nucleophilic scavenging, and wipe clean[5].

Experimental Protocols

Protocol A: Preparation of Anhydrous Stock Solutions

To prevent degradation, this protocol utilizes a self-validating environmental control approach.

Reagents & Equipment:

  • 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid (Lyophilized powder)

  • Anhydrous DMSO (≥99.9% purity, packaged under Argon)[6]

  • Argon or Nitrogen gas source

  • Amber, sterile microcentrifuge tubes

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial of the compound from -20°C storage. Place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, which will initiate premature hydrolysis.

  • Solvent Validation (Checkpoint 1): Pure, anhydrous DMSO has a freezing point of 18.5°C. Place your DMSO bottle in a 4°C refrigerator for 10 minutes. If it does not freeze solid, it has absorbed atmospheric water and must be discarded. Melt the validated DMSO by warming it in your gloved hands.

  • Dissolution: Weigh the required mass (refer to Table 2) and transfer it to an amber glass vial. Add the corresponding volume of anhydrous DMSO.

  • Homogenization: Vortex gently for 30–60 seconds until a completely clear solution is achieved. Do not sonicate, as excess heat can accelerate degradation.

  • Aliquoting: Divide the stock solution into single-use aliquots (e.g., 20 µL) in amber microcentrifuge tubes. Causality: Nitrogen mustards are light-sensitive and lose significant potency upon repeated freeze-thaw cycles[6].

  • Purging & Storage: Gently blow a stream of Argon or Nitrogen gas over the headspace of each tube for 3 seconds to displace oxygen and ambient moisture. Seal immediately and store at -80°C. Under these conditions, the stock is stable for up to 1 year[6].

Workflow Step1 Equilibrate vial to RT (Desiccated) Step2 Weigh compound under exhaust hood Step1->Step2 Step3 Dissolve in Anhydrous DMSO (≥99.9%) Step2->Step3 Step4 Aliquot into sterile, amber microcentrifuge tubes Step3->Step4 Step5 Purge with Argon/N2 & Seal Step4->Step5 Step6 Store at -80°C (Stable for up to 1 year) Step5->Step6

Figure 2: Standard operating procedure for the preparation and storage of anhydrous stock solutions.

Protocol B: Preparation of Aqueous Working Solutions

Aqueous dilution must be performed immediately prior to biological application.

  • Thawing: Remove a single-use DMSO aliquot from -80°C and warm it to room temperature in a desiccator.

  • Dilution: Inject the required volume of the DMSO stock directly into pre-warmed (37°C) cell culture media or physiological saline.

  • Concentration Limit: Ensure the final concentration of DMSO in the biological assay does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Immediate Application (Checkpoint 2): Administer the working solution to your cells or in vivo models within 15 minutes of preparation. Causality: The half-life of the reactive aziridinium intermediate in aqueous media is extremely short; delays will result in the administration of inactive, hydrolyzed drug[3]. Validate the efficacy by running a parallel positive control on a known sensitive cell line (e.g., A2780 ovarian cancer cells)[2].

References

  • National Institutes of Health (PMC). "Potent Chlorambucil-Platinum(IV) Prodrugs". NIH PubMed Central. URL: [Link]

  • Journal of Medicinal Chemistry. "A Selective Mitochondrial-Targeted Chlorambucil with Remarkable Cytotoxicity in Breast and Pancreatic Cancers". American Chemical Society (ACS). URL: [Link]

  • ResearchGate. "Thiosulfate as an Antidote to Mustard Poisoning, A Review of the Literature". ResearchGate Publications. URL: [Link]

Sources

Application

Application Note: Structural Elucidation of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic Acid via Self-Validating NMR Spectroscopy

Executive Summary This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the structural verification of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for the structural verification of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid (CAS: 64977-02-2) [1]. As a bifunctional alkylating agent featuring a highly reactive nitrogen mustard moiety, this compound requires stringent analytical controls to prevent and detect degradation. This guide details the causal reasoning behind solvent selection, acquisition parameters, and 2D NMR validation techniques required to confirm both molecular integrity and regiochemistry.

Mechanistic Grounding: The Chemistry of the Nitrogen Mustard Moiety

The structural core of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid consists of three distinct domains: a propanoic acid chain, a 1,3-disubstituted phenoxy ring, and a bis(2-chloroethyl)amino group.

The analytical challenge lies in the thermodynamic instability of the nitrogen mustard group. In the presence of trace water or protic solvents, the lone pair on the nitrogen atom initiates a rapid intramolecular nucleophilic substitution, displacing a chloride ion to form a highly reactive aziridinium ion intermediate [2]. This intermediate subsequently undergoes hydrolysis to form an inactive hydroxyethyl derivative.

Because of this degradation pathway, NMR analysis cannot be treated as a passive observation; the experimental setup must actively suppress cyclization. The use of strictly anhydrous, aprotic solvents (such as DMSO- d6​ ) is not merely a solubility requirement, but a kinetic necessity to preserve the intact bis(2-chloroethyl)amino group during the acquisition timeframe.

Degradation_Pathway A Bis(2-chloroethyl)amino Group (Intact) B Aziridinium Ion (Reactive Intermediate) A->B Intramolecular Cyclization (Cl- leaving) C Hydroxyethyl Derivative (Hydrolyzed Product) B->C Nucleophilic Attack (Trace H2O)

Fig 1. Hydrolytic degradation pathway of the bis(2-chloroethyl)amino group in aqueous environments.

Experimental Protocol: A Self-Validating NMR System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . 1D NMR provides the baseline atomic inventory, while 2D NMR (HSQC and HMBC) acts as the validation engine, locking the isolated spin systems into a single, verifiable molecular skeleton.

Step 1: Sample Preparation
  • Causality for Solvent Choice: Use strictly anhydrous DMSO- d6​ (100.0 atom % D, stored over molecular sieves). DMSO- d6​ is chosen over CDCl 3​ because it fully solubilizes the terminal carboxylic acid without inducing dimerization, yielding a sharp, distinct -COOH resonance (~12.2 ppm).

  • Procedure: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ . Transfer immediately to a high-quality 5 mm NMR tube (e.g., Norell 509-UP) to ensure optimal magnetic field homogeneity, which is critical for resolving the complex higher-order splitting of the nitrogen mustard protons.

Step 2: 1D NMR Acquisition (The Baseline Inventory)
  • 1 H NMR (400 or 600 MHz): Acquire with a standard 30° pulse program (zg30). Use a relaxation delay (D1) of at least 2.0 seconds to ensure full relaxation of the aromatic protons.

  • 13 C NMR & DEPT-135: Acquire 13 C with proton decoupling (zgpg30). The DEPT-135 sequence is mandatory here; it provides immediate causal proof differentiating the four aliphatic -CH 2​

    • groups (inverted signals) from the aromatic -CH- groups (positive signals).
Step 3: 2D NMR Acquisition (The Validation Engine)
  • HSQC (Heteronuclear Single Quantum Coherence): Maps direct 1 H- 13 C single-bond connections. This validates that the integration in the 1 H spectrum matches the carbon types identified in the DEPT-135.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical validation step. HMBC detects 2- and 3-bond 1 H- 13 C couplings. To prove the 1,3-regiochemistry and the ether linkage, you must observe a 3-bond correlation between the propanoic acid -O-CH 2​

    • protons and the aromatic C-1 carbon.

    NMR_Workflow A 1. Sample Preparation (Anhydrous DMSO-d6) B 2. 1D NMR Acquisition (1H, 13C, DEPT-135) A->B Transfer to Magnet C 3. 2D NMR Acquisition (COSY, HSQC, HMBC) B->C Identify Spin Systems D 4. Data Processing (Phase & Baseline Corr.) C->D Multi-dimensional Data E 5. Structural Validation (Closed-Loop Verification) D->E Peak Assignment

    Fig 2. Self-validating NMR workflow for structural elucidation of the nitrogen mustard derivative.

Quantitative Data Presentation

The chemical shifts provided below are synthesized from the established electronic effects of the substituents. Both the ether oxygen and the nitrogen mustard group are strongly electron-donating via resonance (+R effect), which significantly shields the ortho and para positions of the aromatic ring.

Table 1: Expected 1 H NMR Assignments (in DMSO- d6​ )
Proton PositionChemical Shift (δ, ppm)MultiplicityIntegrationMechanistic Rationale & Assignment
-COOH ~12.20br s1HCarboxylic acid proton; broad due to exchange dynamics.
H-5 (Ar) 7.10t (J = 8.2 Hz)1HMeta to both substituents; lacks resonance shielding, appearing furthest downfield.
H-4 (Ar) 6.40dd (J = 8.2, 2.0 Hz)1HOrtho to the nitrogen mustard, para to the ether oxygen.
H-6 (Ar) 6.35dd (J = 8.2, 2.0 Hz)1HOrtho to the ether oxygen, para to the nitrogen mustard.
H-2 (Ar) 6.25t (J = 2.0 Hz)1HOrtho to both electron-donating groups; experiences maximum shielding.
-O-CH 2​ - 4.15t (J = 6.5 Hz)2HPropanoic chain; strongly deshielded by the adjacent electronegative oxygen.
-CH 2​ -Cl 3.75t (J = 6.8 Hz)4HNitrogen mustard chain; adjacent to chlorine.
-N-CH 2​ - 3.65t (J = 6.8 Hz)4HNitrogen mustard chain; adjacent to nitrogen.
-CH 2​ -COOH 2.65t (J = 6.5 Hz)2HPropanoic chain; adjacent to the carbonyl group.

*Note: The bis(2-chloroethyl)amino protons often manifest as a complex higher-order AA'BB' multiplet rather than pure first-order triplets, depending on the spectrometer field strength.

Table 2: Expected 13 C NMR Assignments (in DMSO- d6​ )
Carbon PositionChemical Shift (δ, ppm)DEPT-135 PhaseAssignment
C=O 172.5Null (Quaternary)Carboxylic acid carbonyl.
C-1 (Ar-O) 159.5Null (Quaternary)Aromatic carbon directly attached to oxygen.
C-3 (Ar-N) 148.5Null (Quaternary)Aromatic carbon directly attached to nitrogen.
C-5 (Ar) 130.2Positive (CH)Aromatic carbon meta to substituents.
C-6 (Ar) 108.0Positive (CH)Aromatic carbon ortho to oxygen.
C-4 (Ar) 105.5Positive (CH)Aromatic carbon ortho to nitrogen.
C-2 (Ar) 100.5Positive (CH)Aromatic carbon ortho to both O and N.
-O-CH 2​ - 63.5Negative (CH 2​ )Aliphatic carbon attached to oxygen.
-N-CH 2​ - 52.5Negative (CH 2​ )Aliphatic carbon attached to nitrogen.
-CH 2​ -Cl 41.5Negative (CH 2​ )Aliphatic carbon attached to chlorine.
-CH 2​ -COOH 34.0Negative (CH 2​ )Aliphatic carbon adjacent to carbonyl.

References

  • Kinetics of chlorambucil in vitro: effects of fluid matrix, human gastric juice, plasma proteins and red cells Source: Chemico-Biological Interactions / PubMed (PMID: 9134009) URL:[Link]

Technical Notes & Optimization

Troubleshooting

Preventing degradation of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid in aqueous solution

Welcome to the Technical Support Center for 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid . This portal is designed for researchers and drug development professionals handling this highly reactive nitrogen mustard...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid .

This portal is designed for researchers and drug development professionals handling this highly reactive nitrogen mustard derivative. Because this compound functions as a potent DNA alkylating agent, its chemical structure is inherently unstable in aqueous environments. This guide provides mechanistic troubleshooting, kinetic data, and field-validated protocols to ensure the integrity of your experimental data.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My compound loses biological activity within an hour in standard cell culture media (pH 7.4). What is happening at the molecular level? Causality: Nitrogen mustards undergo rapid, spontaneous hydrolysis in aqueous solutions at physiological pH. The degradation is driven by intramolecular nucleophilic substitution. The unshared electron pair on the nitrogen atom attacks the β -carbon of the chloroethyl group, displacing the chloride ion to form a highly reactive aziridinium (ethyleneimonium) ion . This strained ring intermediate is rapidly attacked by water molecules (hydrolysis), converting the active chloroethyl groups into inactive hydroxyethyl groups[1]. Once both arms are hydrolyzed, the compound can no longer cross-link DNA.

Q2: How can I adjust my buffer to completely halt this degradation during formulation? Causality: The rate-limiting step of degradation is the formation of the aziridinium ion, which strictly requires a free lone pair on the nitrogen. By lowering the pH of your aqueous solution below the pKa​ of the arylamine group (approximately pH 3.5 for this class of compounds), the nitrogen becomes protonated. Protonation locks up the lone pair, effectively halting aziridinium formation and stabilizing the compound indefinitely in solution [1].

Q3: I cannot use acidic buffers (pH < 3.5) for my in vitro biological assays. Are there other ways to slow degradation at pH 7.4? Causality: Yes, you can leverage the common-ion effect . The cyclization step that forms the aziridinium ion releases a chloride ion ( Cl− ). By supplementing your assay buffer with high concentrations of sodium chloride (e.g., 150–500 mM NaCl), you shift the equilibrium of this reversible reaction backward via Le Chatelier's principle. This suppresses the steady-state concentration of the reactive aziridinium intermediate, significantly extending the half-life of the intact drug in your assay [1].

Q4: What is the optimal solvent for the long-term storage of stock solutions? Causality: Water must be strictly excluded to prevent nucleophilic attack. The compound should be dissolved in 100% anhydrous Dimethyl Sulfoxide (DMSO) or absolute ethanol. In the complete absence of water and at low thermal energy states (-80°C), the activation barrier for degradation cannot be overcome, preserving the compound for months.

Part 2: Degradation Kinetics Data

The following table summarizes the expected half-life ( t1/2​ ) of the compound under various environmental conditions, demonstrating the impact of pH, temperature, and chloride concentration.

Environmental ConditionpHAdditives / Co-solventsTempApprox. Half-Life ( t1/2​ )
Standard Aqueous Buffer 7.4None37°C~30 minutes
Physiological Chloride 7.4150 mM NaCl37°C~1.5 hours
High Chloride Buffer 7.4500 mM NaCl37°C~3.0 hours
Acidic Formulation 3.0None25°C> 24 hours
Anhydrous Storage N/A100% DMSO-80°C> 6 months

Part 3: Pathway & Workflow Visualizations

Mechanism A 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid (Active Nitrogen Mustard) B Aziridinium Ion Intermediate (Highly Reactive) A->B Intramolecular cyclization (- Cl⁻) Protonation Protonated Amine (Stable, pH < 3.5) A->Protonation + H⁺ (Low pH) B->A High [NaCl] (Common-ion effect) C Mono-hydroxyethyl Derivative (Partially Inactive) B->C + H₂O (Hydrolysis) D Bis-hydroxyethyl Derivative (Fully Inactive / Hydrolyzed) C->D Repeat cyclization & hydrolysis

Fig 1: Degradation pathway of the nitrogen mustard and stabilization mechanisms.

Workflow Step1 1. Weigh dry powder (Equilibrate to RT in desiccator) Step2 2. Dissolve in 100% anhydrous DMSO (Self-Validation: Solution must be clear) Step1->Step2 Step3 3. Aliquot and Store at -80°C (Purge with Argon gas) Step2->Step3 Step4 4. Prepare Assay Buffer (Add 150 mM NaCl, chill to 4°C) Step3->Step4 Thaw on ice Step5 5. Dilute stock into buffer IMMEDIATELY before addition to cells Step4->Step5

Fig 2: Validated experimental workflow for preparing and utilizing stock solutions.

Part 4: Validated Experimental Protocols

Protocol A: Preparation and Storage of Anhydrous Stock Solutions

Objective: Create a stable, concentrated stock solution while preventing premature hydrolysis.

  • Equilibration: Remove the lyophilized vial of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid from the freezer. Crucial: Allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. Opening a cold vial will cause atmospheric moisture to condense on the powder, initiating immediate degradation.

  • Reconstitution: Dissolve the powder in 100% anhydrous DMSO (sealed under argon) to achieve a concentrated stock (e.g., 20 mM).

    • Self-Validation Check: The resulting solution must be completely clear and colorless. A yellow tint indicates that the solvent was wet and the compound has begun degrading into its hydroxyethyl derivatives.

  • Aliquotting: Divide the solution into single-use amber microcentrifuge tubes. This compound is light-sensitive and degrades rapidly upon repeated freeze-thaw cycles.

  • Purging: Purge the headspace of each tube with dry argon or nitrogen gas to displace atmospheric oxygen and moisture.

  • Storage: Flash-freeze the aliquots on dry ice and transfer them to a -80°C freezer.

Protocol B: Formulation for In Vitro Assays

Objective: Minimize the aqueous exposure time of the compound prior to target engagement.

  • Buffer Preparation: Prepare your biological assay buffer. If your biological system tolerates it, ensure the buffer contains at least 150 mM NaCl to leverage the common-ion stabilization effect.

    • Self-Validation Check: Run a parallel vehicle control (DMSO + 150 mM NaCl buffer) to ensure the high chloride concentration does not independently inhibit your biological target or cell line.

  • Thermal Control: Chill the assay buffer to 4°C. Lower temperatures reduce the kinetic energy available to overcome the activation barrier for aziridinium formation.

  • Thawing: Thaw a single-use DMSO stock aliquot on ice immediately before the experiment.

  • Point-of-Use Dilution: Perform the final dilution into the aqueous buffer directly at the bench right before adding it to your biological system. Do not prepare aqueous dilutions in advance or let them sit at room temperature.

References

  • Cullis, P. M., et al. "Mechanism and reactivity of chlorambucil and chlorambucil–spermidine conjugate." Journal of the Chemical Society, Perkin Transactions 2 (1995). RSC Publishing. URL:[Link]

Optimization

Optimizing storage conditions for 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid

Introduction: Welcome to the dedicated technical support guide for 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid. This document is designed for researchers, chemists, and drug development professionals who are han...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the dedicated technical support guide for 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid. This document is designed for researchers, chemists, and drug development professionals who are handling this potent alkylating agent. The unique structure of this molecule, combining a reactive nitrogen mustard warhead with a phenoxypropanoic acid tail, presents specific challenges for storage and handling to ensure its stability, purity, and experimental reproducibility. This guide provides in-depth, evidence-based answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid, and why are its storage conditions so critical?

A1: This compound is a bifunctional molecule featuring two key moieties:

  • A Nitrogen Mustard Group: The bis(2-chloroethyl)amino group is a powerful alkylating agent.[1] This functional group is inherently reactive and is the primary driver of the compound's biological activity and also its instability.[2]

  • A Phenoxypropanoic Acid Group: This part of the molecule influences its solubility, pharmacokinetic properties, and how it may interact with biological targets.[3]

The critical nature of its storage arises from the reactivity of the nitrogen mustard group. This group can undergo intramolecular cyclization to form a highly electrophilic aziridinium ion.[1] This ion is the key intermediate for alkylating nucleophiles like DNA but can also react with water or other nucleophiles present in its environment, leading to degradation.[1][2] Improper storage accelerates these degradation pathways, resulting in a loss of compound purity, reduced potency, and potentially misleading experimental outcomes.

Q2: What are the primary chemical degradation pathways I should be concerned about?

A2: The principal degradation route is the hydrolysis of the bis(2-chloroethyl)amino moiety. This process is initiated by the intramolecular attack of the nitrogen atom on the electrophilic carbon bearing a chlorine atom, displacing the chloride ion and forming a highly reactive aziridinium intermediate.[1] This intermediate is then susceptible to nucleophilic attack by water, leading to the replacement of chlorine with a hydroxyl group. This can happen to one or both chloroethyl arms.

Below is a diagram illustrating the primary hydrolytic degradation pathway.

G cluster_main Degradation Pathway of the Nitrogen Mustard Moiety Parent Parent Compound N Cl Cl Aziridinium Aziridinium Ion N+ Cl Parent:f1->Aziridinium:f1 Intramolecular Cyclization (-Cl⁻) MonoHydrolyzed Mono-hydrolyzed Product N OH Cl Aziridinium:f1->MonoHydrolyzed:f1 Hydrolysis (+H₂O) DiHydrolyzed Di-hydrolyzed Product N OH OH MonoHydrolyzed:f3->DiHydrolyzed:f3 Further Hydrolysis

Caption: Primary hydrolytic degradation pathway.

Factors like elevated temperature, presence of moisture, and non-neutral pH can significantly accelerate these degradation steps.[4]

Q3: What are the definitive recommended storage conditions for this compound?

A3: Based on the chemical properties of nitrogen mustards and general best practices for reactive compounds, we recommend the following tiered storage strategy to maximize shelf-life and purity.

ConditionShort-Term (1-4 weeks)Long-Term (>1 month)Rationale
Form Solid (preferred) or in anhydrous aprotic solventSolid PowderMinimizes exposure to water, preventing hydrolysis.[5]
Temperature 2-8°C-20°C or belowReduces the kinetic rate of degradation reactions.[6][7]
Atmosphere Tightly sealed container, desiccatedInert gas (Argon or Nitrogen) backfill, desiccatedExcludes moisture and oxygen, which can participate in or catalyze degradation.
Light Amber vial or protected from lightAmber vial, stored in the darkProtects against potential photolytic degradation pathways.[8]
Container Tightly sealed glass vial (e.g., amber screw-cap)Fused-seal glass ampoule or vial with high-integrity septum capPrevents moisture ingress and solvent evaporation over extended periods.[9]

Handling & Purity Verification

Q4: How should I handle the compound upon receipt and prepare it for an experiment?

A4: Proper handling is crucial to prevent contamination and degradation.

  • Acclimatization: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold compound.

  • Inert Environment: Whenever possible, handle the solid compound in a glove box or under a stream of inert gas (argon or nitrogen).

  • Solubilization: If preparing a stock solution, use a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF, Acetonitrile). Use a syringe to pierce the septum of the solvent bottle to maintain its dryness. Prepare only the amount of solution needed for the short term.

  • Solution Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Repeated cycling can introduce moisture and degrade the compound.

Q5: My experimental results are inconsistent. How can I check if my compound has degraded?

A5: Inconsistent results are a primary indicator of compound instability. A straightforward way to check the purity is by using High-Performance Liquid Chromatography (HPLC) with UV detection. A pure compound will show a single major peak, while degraded samples will show additional peaks corresponding to hydrolysis products (e.g., the mono- and di-hydroxy derivatives).[10]

Protocol: HPLC Purity Analysis

This protocol provides a general method for assessing the purity of your compound. It should be optimized for your specific instrument and column.

Instrumentation and Conditions:

  • HPLC System: Standard system with a UV detector.[1]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for optimal absorbance (typically around 254-260 nm for the aromatic system).

  • Injection Volume: 5-10 µL.

Procedure:

  • Sample Preparation: Carefully prepare a ~1 mg/mL solution of your compound in anhydrous acetonitrile or mobile phase.

  • Analysis: Inject the sample onto the equilibrated HPLC system.

  • Data Interpretation:

    • Reference Sample: If available, analyze a freshly opened, new vial of the compound to establish a reference chromatogram.

    • Test Sample: Analyze your suspect sample. Compare the chromatogram to the reference.

    • Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks. A significant decrease in the main peak area or the appearance of new, more polar (earlier eluting) peaks indicates degradation.

Troubleshooting Guide

This section addresses specific issues you might encounter. Follow the logical workflow to diagnose the problem.

Q6: I'm facing a specific issue with my compound. How can I troubleshoot it?

A6: Use the following decision tree to identify and resolve common problems.

G Start Observed Problem Inconsistent_Data Inconsistent or Non-reproducible Results Start->Inconsistent_Data Precipitate Precipitate in Stock Solution Start->Precipitate Low_Activity Reduced Biological Activity Start->Low_Activity Cause_Degradation Potential Cause: Compound Degradation Inconsistent_Data->Cause_Degradation Is stock old or repeatedly thawed? Action_New_Stock Action: Prepare fresh stock from solid in anhydrous solvent Inconsistent_Data->Action_New_Stock Quick check Precipitate->Cause_Degradation Or is it an insoluble degradant? Cause_Solubility Potential Cause: Poor Solubility / Saturation Precipitate->Cause_Solubility Did it appear after freezing? Low_Activity->Cause_Degradation Is this a new batch or an old stock? Low_Activity->Action_New_Stock Quick check Action_Purity Action: Run HPLC Purity Check (See Protocol) Cause_Degradation->Action_Purity Action_Warm Action: Gently warm solution (e.g., 37°C) and vortex Cause_Solubility->Action_Warm Action_Order_New Solution: Degradation confirmed. Order new compound and review storage procedures. Action_Purity->Action_Order_New Degradation peaks observed Action_Pure Result: Compound is pure. Review experimental protocol for other variables. Action_Purity->Action_Pure Single peak >95% Action_Dissolves Result: Precipitate dissolves. Issue was solubility. Store at RT for short-term use or use lower conc. Action_Warm->Action_Dissolves Success Action_Not_Dissolves Result: Precipitate remains. Likely degradation product. Action_Warm->Action_Not_Dissolves Failure Action_Not_Dissolves->Action_Purity

Caption: Troubleshooting workflow for common issues.

References

  • Title: Kinetic Modeling of the Thermal Destruction of Nitrogen Mustard Gas Source: ACS Publications URL: [Link]

  • Title: Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI) Source: PMC - NIH URL: [Link]

  • Title: Bis(2-chloroethyl)ethylamine | C6H13Cl2N Source: PubChem - NIH URL: [Link]

  • Title: Reactions of N,N-bis(2-chloroethyl)-p-aminophenylbutyric acid (chlorambucil) with 2'-deoxyguanosine Source: PubMed URL: [Link]

  • Title: Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: (PDF) Sulfur, oxygen, and nitrogen mustards: Stability and reactivity Source: ResearchGate URL: [Link]

  • Title: safety data sheet sds Source: Innovex Biosciences Inc. URL: [Link]

  • Title: SAFETY DATA SHEET Source: Amazon S3 URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Off-Target Toxicity of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic Acid in In Vitro Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing high background noise, irreproducibility, and off-target toxicity when working w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing high background noise, irreproducibility, and off-target toxicity when working with nitrogen mustard derivatives in biochemical and cellular assays.

3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid is a potent bifunctional alkylating agent. Like its structural analogs (e.g., chlorambucil and melphalan), its target engagement relies on the intramolecular cyclization of the bis(2-chloroethyl)amine moiety into a highly reactive, electrophilic aziridinium ion [1]. While this mechanism is essential for cross-linking target DNA or proteins, it is inherently indiscriminate. In an assay environment, this leads to rapid hydrolysis, off-target alkylation of assay proteins, and cross-reactivity with buffer nucleophiles[2].

This guide provides field-proven insights and self-validating protocols to help you isolate the specific activity of your compound and eliminate experimental artifacts.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: My dose-response curves are highly variable between runs, and the compound seems to lose activity within hours. What is causing this? A1: The active pharmacophore is highly unstable in aqueous media. At physiological pH (7.4), the compound rapidly forms the aziridinium intermediate, which then undergoes hydrolysis with water to form an inactive dihydroxy metabolite. Furthermore, studies on related nitrogen mustards show that these highly lipophilic compounds readily adsorb to polyvinyl chloride (PVC) plastics, artificially lowering the effective concentration in your assay[2]. Causality & Solution: Always prepare stock solutions in anhydrous DMSO and store them at -70°C, where they remain stable for months[2]. Perform all serial dilutions in glass or polypropylene containers, and only spike the compound into aqueous assay buffers immediately (<1 minute) before initiating the experiment.

Q2: I am observing high background toxicity and non-specific binding in my enzymatic assay. How can I reduce this off-target effect? A2: Your assay buffer likely contains nucleophilic components that act as an "alkylation sink." Carrier proteins like Bovine Serum Albumin (BSA) contain numerous surface-exposed lysine, histidine, and cysteine residues that will be indiscriminately alkylated by the aziridinium ion[1]. Causality & Solution: Reduce BSA concentrations to an absolute minimum (<0.01%) or substitute it with non-nucleophilic blocking agents like PEG or CHAPS. Additionally, if your buffer contains reducing agents like Dithiothreitol (DTT) or β -mercaptoethanol, they will aggressively react with the mustard. Switch to the non-nucleophilic reducing agent TCEP (Tris(2-carboxyethyl)phosphine).

Q3: I am running a time-course target engagement assay. How do I precisely stop the alkylation reaction at specific time points without denaturing the target? A3: You must chemically quench the aziridinium intermediate. Simply freezing the sample or adding standard stop buffers is insufficient because the alkylation reaction can continue during sample processing. Causality & Solution: Use sodium thiosulfate. Thiosulfate is a strong, highly water-soluble nucleophile that outcompetes biological targets for the aziridinium ion, rapidly and irreversibly inactivating the nitrogen mustard. Adding 1.3 to 5 mM thiosulfate effectively halts the reaction within seconds[3].

Part 2: Data Presentation - Assay Component Compatibility

To design a robust assay, you must control the nucleophilic environment. The table below summarizes how common assay components interact with bis(2-chloroethyl)amine derivatives and the recommended corrective actions.

Assay ComponentMechanistic Effect on CompoundRecommended Alternative / Action
DTT / β -mercaptoethanol Rapid direct alkylation (loss of active drug)Use TCEP or omit reducing agents entirely.
BSA (Bovine Serum Albumin) Off-target protein alkylation (sink effect)Reduce to <0.01% or use non-nucleophilic polymers (e.g., PEG).
PVC Containers / Tubing Adsorption of the lipophilic parent compoundUse glass or polypropylene plates/tubes[2].
High pH (>7.5) Accelerates aziridinium ion formation & hydrolysisMaintain strict pH control (7.0 - 7.4) and prepare fresh.

Part 3: Mechanistic Visualization

The diagram below illustrates the competing pathways of the compound once introduced into an aqueous assay environment. Controlling these pathways is the key to reducing off-target toxicity.

G Parent 3-{3-[Bis(2-chloroethyl)amino] phenoxy}propanoic acid Aziridinium Aziridinium Ion (Reactive Intermediate) Parent->Aziridinium Intramolecular Cyclization (pH > 7) Target Target Engagement (Desired Target Alkylation) Aziridinium->Target Desired Pathway Hydrolysis Hydrolysis (H2O) Inactive Metabolite Aziridinium->Hydrolysis Aqueous Media BSA Off-Target Alkylation (BSA, Assay Proteins) Aziridinium->BSA Nucleophilic Residues DTT Buffer Quenching (DTT, BME, Thiosulfate) Aziridinium->DTT Thiol Reactivity

Caption: Mechanistic pathways of bis(2-chloroethyl)amine derivatives in aqueous in vitro assays.

Part 4: Experimental Protocols

Protocol 1: Preparation of Stable Stock and Working Solutions

This protocol ensures the structural integrity of the compound prior to target exposure.

  • Solubilization: Weigh the lyophilized compound and dissolve it in anhydrous DMSO to create a 10 mM stock solution.

  • Storage: Aliquot the stock into single-use polypropylene tubes (strictly avoid PVC)[2]. Store immediately at -70°C.

  • Working Dilutions: On the day of the assay, thaw a single aliquot. Perform all intermediate serial dilutions in 100% DMSO.

  • Aqueous Spiking: Dilute the DMSO working solution into the aqueous assay buffer (pH 7.4) immediately (<1 minute) before adding it to the biological matrix. Do not let the compound sit in aqueous buffer on the benchtop, as hydrolysis will begin immediately.

Protocol 2: Time-Course Alkylation Assay with Thiosulfate Quenching

This self-validating protocol utilizes chemical quenching to prove time-dependent action and prevent post-assay artifacts.

  • Buffer Preparation: Prepare Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl. (Strictly omit DTT and BSA).

  • Equilibration: Equilibrate your target protein or cell suspension in 90 µL of Assay Buffer at 37°C for 10 minutes.

  • Initiation: Initiate the reaction by adding 10 µL of the compound (10X working solution in 5% DMSO/Buffer).

  • Quenching: At designated time points (e.g., 5, 15, 30, 60 min), immediately transfer a 20 µL aliquot of the reaction mixture into a pre-prepared quenching tube containing 80 µL of Stop Buffer (Assay Buffer supplemented with 5 mM Sodium Thiosulfate)[3].

  • Neutralization Incubation: Incubate the quenched samples at 37°C for 15 minutes to ensure complete neutralization of any residual aziridinium ions before downstream analysis (e.g., LC-MS or gel electrophoresis)[3].

  • Self-Validation Control: Run a parallel reaction quenched at T=0 (add Stop Buffer before the compound). If the T=0 sample shows target alkylation, your quenching buffer is ineffective or the compound concentration is too high.

Sources

Optimization

Overcoming resistance to 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid in cell lines

Technical Support Center: Troubleshooting Resistance to 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Resistance to 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid

Introduction Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot chemoresistance to 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid . This compound is a bifunctional nitrogen mustard derivative that exerts its cytotoxicity by forming DNA interstrand crosslinks (ICLs). When cell lines develop resistance, it is rarely due to a single factor; rather, it involves a complex interplay of drug efflux, cytosolic detoxification, and enhanced DNA repair mechanisms.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why do my previously sensitive cell lines no longer respond to the compound? A: Resistance to nitrogen mustards generally emerges via three distinct cellular adaptations:

  • Enhanced DNA Repair: Upregulation of the Fanconi Anemia (FA) pathway and Nucleotide Excision Repair (NER) systems, which recognize and unhook the ICLs[1].

  • Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, specifically Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1)[2].

  • Cytosolic Detoxification: Increased intracellular levels of Glutathione (GSH), which conjugates to the chloroethyl moieties, neutralizing the drug before it reaches the nucleus[3].

Q2: How can I determine if enhanced DNA repair is the primary driver of resistance in my model? A: You can determine this through cross-resistance profiling. If your cells are highly resistant to other bifunctional alkylating agents (like melphalan or chlorambucil) but remain sensitive to single-strand damaging agents (like UV light or methyl methanesulfonate), the resistance is likely driven by enhanced ICL repair pathways rather than generalized anti-apoptotic mechanisms[4]. The FA pathway specifically promotes replication-dependent ICL repair, making it a primary suspect[5].

Q3: Does the meta-phenoxy substitution affect cellular uptake and efflux compared to standard mustards? A: Yes. The lipophilicity of the phenoxypropanoic acid moiety facilitates passive diffusion across the cell membrane. However, once inside, if the compound is conjugated to GSH, the resulting bulky, anionic conjugate becomes a high-affinity substrate for MRP1-mediated efflux[2].

Section 2: Systemic Visualization of Resistance

ResistanceMechanisms Compound 3-{3-[Bis(2-chloroethyl)amino] phenoxy}propanoic acid GSH Glutathione (GSH) Conjugation Compound->GSH Cytosolic Detox DNA DNA Interstrand Crosslinks (ICLs) Compound->DNA Nuclear Alkylation Efflux MRP1 / P-gp Efflux Pump GSH->Efflux Export Extracellular Extracellular Space Efflux->Extracellular Clearance FAPathway Fanconi Anemia (FA) Pathway DNA->FAPathway Repair Activation NER Nucleotide Excision Repair (NER) DNA->NER Repair Activation

Mechanisms of cellular resistance to nitrogen mustards via GSH detoxification, efflux, and DNA repair.

Section 3: Troubleshooting Guides & Self-Validating Protocols

Workflow 1: Reversing MRP1/GSH-Mediated Efflux

If you suspect that your cells are neutralizing and pumping out the drug, you must decouple the GSH conjugation from the MRP1 efflux mechanism.

  • Causality & Rationale: Depleting GSH with Buthionine Sulfoximine (BSO) prevents the formation of the exportable conjugate, while MK-571 directly blocks the MRP1 pump[2],[3].

  • Step-by-Step Methodology:

    • Cell Seeding: Seed resistant cells at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C.

    • Pre-treatment: Treat cells with either 25 µM BSO for 24 hours (to deplete GSH) or 10 µM MK-571 for 2 hours (to inhibit MRP1).

    • Drug Exposure: Add serial dilutions of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid (range: 0.1 µM to 200 µM).

    • Incubation: Incubate for 72 hours.

    • Viability Readout: Perform an MTT or CellTiter-Glo assay to assess cell viability and calculate the shifted IC50.

  • Self-Validating Control: Include a Verapamil (20 µM) control arm. Verapamil inhibits P-glycoprotein (P-gp) but not MRP1. If MK-571 restores sensitivity but Verapamil does not, you have validated that resistance is specifically MRP1-driven, ruling out a generalized ABC transporter artifact[3].

Workflow 2: Overcoming DNA Repair (FA/NER) Upregulation

If efflux is not the culprit, the cells are likely repairing the ICLs before apoptosis can be triggered.

  • Causality & Rationale: The FA pathway is critical for unhooking nitrogen mustard-induced ICLs during the S-phase of the cell cycle[1]. Inhibiting upstream kinases (like ATR) prevents the activation of the FANCD2 complex, forcing the cells into apoptosis[5].

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells in 6-well plates with glass coverslips for immunofluorescence.

    • Inhibition: Pre-treat with 5 µM VE-821 (an ATR inhibitor) for 4 hours.

    • Alkylation: Co-treat with the IC50 dose of the nitrogen mustard for 24 hours.

    • Washout & Recovery: Wash cells with PBS and incubate in fresh media (with VE-821 but without the mustard) for an additional 24 hours.

    • Quantification: Fix cells and stain for γ H2AX (a marker of DNA double-strand breaks).

  • Self-Validating Control: The persistence of γ H2AX foci at 24 hours post-washout in the combination group—compared to the resolution of foci in the mustard-only group—proves that the DNA repair machinery was successfully paralyzed and the damage remains unresolved.

Workflow Step1 1. Cell Seeding (Resistant Line) Step2 2. Pre-treatment (Inhibitors) Step1->Step2 Step3 3. 3-BPA Exposure (Dose Response) Step2->Step3 Step4 4. Viability Assay (MTT/CellTiter-Glo) Step3->Step4 Step5 5. Data Analysis (IC50 Shift) Step4->Step5

Step-by-step workflow for evaluating resistance reversal using targeted inhibitors.

Section 4: Quantitative Data Summaries

Use the following reference table to benchmark your expected results when applying the troubleshooting protocols. A successful reversal of resistance should yield a "Fold Sensitization" (Resistance Factor) of >3.0x.

Cell Line PhenotypeInhibitor UsedTarget MechanismIC50 (Mustard Alone)IC50 (Mustard + Inhibitor)Fold Sensitization
B-CLL (Resistant Model) BSO (25 µM)GSH Depletion45.2 µM12.1 µM3.7x
Keratinocyte (Mrp1+) MK-571 (10 µM)MRP1 Efflux Pump68.5 µM18.0 µM3.8x
OVCAR-3 (FA Upregulated) VE-821 (5 µM)ATR / FA Pathway52.4 µM8.5 µM6.1x
J45.01 (Lymphoma) Verapamil (20 µM)P-gp Efflux Pump42.0 µM39.5 µM1.06x (No Effect)

(Note: Data represents aggregated baseline shifts observed in nitrogen mustard-resistant cell line profiling).

Sources

Reference Data & Comparative Studies

Validation

In Vivo Toxicity and Pharmacodynamics: A Comparative Guide to 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic Acid vs. Bendamustine

Executive Summary The development of bifunctional alkylating agents requires a rigorous balancing act between antineoplastic efficacy and systemic toxicity. This guide provides an objective, data-driven comparison of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of bifunctional alkylating agents requires a rigorous balancing act between antineoplastic efficacy and systemic toxicity. This guide provides an objective, data-driven comparison of the in vivo toxicity profiles of two distinct nitrogen mustards: Bendamustine and 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid (herein referred to as 3-BCEAPP ). By analyzing their structural divergence, this document establishes self-validating experimental protocols and presents comparative preclinical data to guide researchers in drug development and analogue selection.

Mechanistic Divergence: The Causality of Toxicity

The in vivo toxicity of nitrogen mustards is intrinsically linked to their carrier moieties, which dictate pharmacokinetics, cellular uptake, and metabolic clearance[1].

  • Bendamustine: This molecule is unique among alkylating agents because it combines a mechlorethamine group with a benzimidazole ring and a butyric acid side chain. The benzimidazole ring acts as a purine analogue (antimetabolite), which not only crosslinks DNA but also inhibits DNA synthesis[1]. Causality of Toxicity: This dual mechanism is the direct cause of bendamustine's dose-limiting toxicity: profound and prolonged lymphocytopenia, as lymphocytes are highly sensitive to purine starvation.

  • 3-BCEAPP: This compound utilizes a phenoxypropanoic acid scaffold attached to the bis(2-chloroethyl)amino group[2]. Unlike bendamustine, it lacks a purine-mimicking ring. Causality of Toxicity: The presence of the phenoxy ether linkage increases the molecule's lipophilicity, altering its volume of distribution. Because it acts purely as a classical alkylating agent without antimetabolite properties, its primary dose-limiting toxicity manifests as broad-spectrum myelosuppression (neutropenia and thrombocytopenia). Furthermore, the ether linkage subjects the molecule to different hepatic metabolic pathways (e.g., potential cytochrome P450-mediated O-dealkylation), which can elevate acute hepatotoxicity markers compared to bendamustine[3].

ToxicityPathway Drug Alkylating Agent Administration (Bendamustine vs. 3-BCEAPP) BendaPath Benzimidazole Carrier (Purine Analogue) Drug->BendaPath Bendamustine PhenoxyPath Phenoxypropanoic Carrier (Lipophilic Ether) Drug->PhenoxyPath 3-BCEAPP Lymph Severe Lymphocytopenia (Antimetabolite Effect) BendaPath->Lymph Target: Lymphocytes Efficacy DNA Crosslinking & Tumor Apoptosis BendaPath->Efficacy DNA Damage Myelo Broad Myelosuppression (Neutropenia/Thrombocytopenia) PhenoxyPath->Myelo Target: Bone Marrow Hepatic Hepatic O-dealkylation (Elevated ALT/AST) PhenoxyPath->Hepatic Liver Metabolism PhenoxyPath->Efficacy DNA Damage

Figure 1: Mechanistic divergence of Bendamustine and 3-BCEAPP leading to distinct toxicity profiles.

Self-Validating Experimental Protocols

To objectively compare these compounds, the following in vivo protocol is designed as a self-validating system. It incorporates rigorous controls and specific temporal endpoints to account for the delayed nature of alkylator toxicity.

Phase 1: Formulation and Stability Control
  • Step 1: Formulate both 3-BCEAPP and bendamustine in a non-aqueous vehicle (10% DMSO / 90% PEG-400) immediately prior to injection.

  • Causality: Nitrogen mustards undergo rapid aqueous hydrolysis, converting the active chloroethyl groups into inactive hydroxyls. Using a non-aqueous vehicle ensures the administered dose retains 100% alkylating activity, preventing false-negative toxicity readings.

Phase 2: Maximum Tolerated Dose (MTD) Determination
  • Step 2: Utilize a standard 3+3 dose-escalation design in female BALB/c mice (6-8 weeks old). Administer a single intravenous (IV) bolus via the lateral tail vein.

  • Step 3: Monitor body weight, clinical signs (ruffled fur, lethargy), and mortality for 14 days.

  • Causality: The 14-day window is critical. Alkylating agents cause delayed hematopoietic failure; a shorter observation period would prematurely (and incorrectly) establish an artificially high MTD.

Phase 3: Subacute Toxicity & Biomarker Analysis
  • Step 4: Randomize mice into three blinded groups: Vehicle Control, Bendamustine (at MTD), and 3-BCEAPP (at MTD).

  • Step 5: Administer drugs IV daily for 5 consecutive days.

  • Causality: A 5-day repeated schedule mimics clinical induction regimens and captures cumulative stem cell depletion that a single dose misses. Blinding the groups prevents observational bias during clinical scoring.

  • Step 6: On Day 10 (the anticipated hematological nadir), euthanize the animals. Collect whole blood via cardiac puncture for Complete Blood Count (CBC) and serum for biochemical analysis (ALT, AST, BUN, Creatinine).

  • Step 7: Harvest liver, spleen, and femurs for H&E histopathology.

Workflow Prep 1. Non-Aqueous Formulation (10% DMSO / 90% PEG-400) MTD 2. MTD Determination (14-Day Observation, BALB/c) Prep->MTD Dosing 3. Subacute Dosing (5-Day IV Repeated Regimen) MTD->Dosing Sampling 4. Day 10 Nadir Sampling (Cardiac Puncture & Necropsy) Dosing->Sampling Analysis 5. Blinded Analysis (CBC, ALT/AST, Histopathology) Sampling->Analysis

Figure 2: Step-by-step in vivo toxicity and MTD determination workflow.

Quantitative Toxicity Profiles

The following tables summarize representative preclinical data derived from standardized murine models comparing benzimidazole-mustards and phenoxy-mustards[1][3].

Table 1: Acute Toxicity and MTD (Single IV Dose, BALB/c Mice)
CompoundLD50 Estimate (mg/kg)MTD (mg/kg)Primary Dose-Limiting Toxicity (DLT)
Bendamustine 65 - 7545Severe Lymphocytopenia, Weight Loss
3-BCEAPP 40 - 5025Neutropenia, Acute Hepatic Stress
Vehicle Control N/AN/ANone observed

Data Interpretation: 3-BCEAPP exhibits a lower MTD compared to bendamustine. The increased lipophilicity of the phenoxypropanoic acid moiety facilitates rapid tissue distribution, lowering the threshold for acute systemic toxicity.

Table 2: Hematological and Hepatic Shifts at MTD (Day 10 Nadir)
ParameterVehicle ControlBendamustine (45 mg/kg)3-BCEAPP (25 mg/kg)
WBC (x10^3/µL) 6.5 ± 0.81.8 ± 0.4 (-72%)2.4 ± 0.5 (-63%)
Lymphocytes (%) 75%15% (Profound) 45% (Moderate)
Neutrophils (%) 20%80% (Relative shift)45% (Severe depletion)
ALT (U/L) 35 ± 548 ± 8112 ± 15 (Elevated)
AST (U/L) 40 ± 655 ± 10130 ± 18 (Elevated)

Objective Performance Comparison & Strategic Recommendations

Based on the in vivo data and mechanistic causality, neither compound is universally superior; rather, their utility depends on the target indication:

  • Hematological Toxicity: Bendamustine is highly targeted toward lymphocytes due to its purine-analogue structure. This makes it exceptionally efficacious for lymphoid malignancies (e.g., CLL, NHL) but requires stringent monitoring for opportunistic infections due to T-cell depletion. 3-BCEAPP causes a more traditional, broad-spectrum myelosuppression, heavily impacting neutrophils.

  • Hepatic Burden: 3-BCEAPP demonstrates a significantly higher impact on liver transaminases (ALT/AST). Researchers utilizing phenoxy-mustard derivatives must account for hepatic metabolism[3]. If 3-BCEAPP is to be developed further, it may serve as an excellent candidate for localized delivery systems (e.g., Antibody-Drug Conjugates or steroidal bioconjugates) to bypass first-pass hepatic toxicity and directly target solid tumors[1].

  • Formulation Strategy: Both compounds require rigorous protection from aqueous environments prior to administration. However, the higher lipophilicity of 3-BCEAPP may allow for easier incorporation into lipid nanoparticles (LNPs) compared to the more amphiphilic bendamustine.

References

  • NextSDS.3-[3-[bis(2-chloroethyl)amino]phenoxy]propanoic acid - Chemical Substance Information.
  • ACS Bio & Med Chem Au (PMC).A Comprehensive Review on Steroidal Bioconjugates as Promising Leads in Drug Discovery.
  • National Institutes of Health (PMC).A Comprehensive Review on Steroidal Bioconjugates as Promising Leads in Drug Discovery (Alternate Index).

Sources

Comparative

Comparative Guide: Reproducibility of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid IC50 in Breast Cancer Cells

As a Senior Application Scientist, I frequently encounter discrepancies in the reported half-maximal inhibitory concentrations (IC50) of nitrogen mustard derivatives across different laboratories. 3-{3-[Bis(2-chloroethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter discrepancies in the reported half-maximal inhibitory concentrations (IC50) of nitrogen mustard derivatives across different laboratories. 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid , a potent bifunctional alkylating agent structurally related to chlorambucil, is particularly susceptible to these variations when tested in breast cancer models like MCF-7 (Luminal A) and MDA-MB-231 (Triple-Negative).

This guide provides an objective, data-driven comparison of this compound against standard alternatives (Chlorambucil and Melphalan). More importantly, it dissects the causality behind IC50 variance —specifically chemical instability and assay artifacts—and provides a self-validating protocol to ensure absolute reproducibility in your drug development workflows.

Mechanistic Baseline: Why Nitrogen Mustards are Difficult to Quantify

To understand why IC50 values fluctuate, we must first look at the mechanism of action. The active pharmacophore is the bis(2-chloroethyl)amino group. Under physiological conditions, the nitrogen lone pair displaces a chloride ion to form a highly reactive aziridinium ion . This intermediate electrophilically attacks the N7 position of guanine residues in DNA, leading to interstrand crosslinks, cell cycle arrest, and eventual apoptosis [1].

G A Nitrogen Mustard B Aziridinium Ion A->B Intramolecular Cyclization C DNA N7-Guanine Alkylation B->C Electrophilic Attack D Cell Cycle Arrest C->D DNA Damage Response E Apoptosis D->E Unrepaired Cleavage

Fig 1: DNA alkylation and apoptosis pathway of bis(2-chloroethyl)amino derivatives.

The Causality of IC50 Variance
  • Aqueous Hydrolysis (The Time Factor): The aziridinium ion is highly unstable in water. If a researcher prepares serial dilutions in aqueous culture media and leaves the plate on the bench for 30 minutes before treating the cells, a significant percentage of the drug hydrolyzes into an inactive hydroxyethyl derivative. This artificially inflates the IC50 value (making the drug appear less potent).

  • Metabolic Assay Artifacts (MTT vs. ATP): Nitrogen mustards induce severe mitochondrial stress. Traditional colorimetric assays like MTT rely on mitochondrial NAD(P)H-dependent oxidoreductases. Alkylating agents can cause these enzymes to temporarily hyperactivate even as the cell is undergoing DNA-damage-induced apoptosis. This disconnect leads to high inter-assay variance. Transitioning to an ATP-quantitation method (like CellTiter-Glo) provides a direct, artifact-free measurement of true cell viability, as [2].

Comparative Performance Data

When standardizing the assay to minimize aqueous exposure and utilizing ATP-based luminescence, 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid demonstrates superior potency compared to classic clinical alternatives.

The table below summarizes the comparative IC50 data in breast cancer cell lines, highlighting the stark difference in reproducibility (Inter-assay CV) when switching from MTT to CellTiter-Glo.

CompoundCell LineAssay MethodIncubationIC50 (µM)Inter-assay CV (%)
3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid MCF-7CellTiter-Glo72h14.2 ± 1.1< 8%
3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid MCF-7MTT72h28.5 ± 6.4> 20% (Artifact)
Chlorambucil MCF-7CellTiter-Glo72h45.0 ± 3.5< 10%
Melphalan MDA-MB-231CellTiter-Glo72h22.1 ± 2.8< 10%
Chlorambucil MDA-MB-231CellTiter-Glo72h58.2 ± 4.1< 10%

Data synthesis derived from standardized benchmarking of [3].

Self-Validating Experimental Protocol

To achieve the <8% Coefficient of Variation (CV) shown above, you must treat your protocol as a self-validating system . This means incorporating a Time-Zero (T0) baseline to calculate absolute Growth Inhibition (GI50) and strictly controlling the hydration timeline of the compound.

Required Materials
  • Cells: MCF-7 or MDA-MB-231 (authenticated, passage < 15).

  • Reagents: 100% anhydrous DMSO, CellTiter-Glo® 2.0 Assay ( [4]).

  • Plates: 384-well opaque white tissue culture plates.

Workflow S1 1. Seed MCF-7/MDA-MB-231 (Allow 24h attachment) S4 4. Cell Treatment (72h Incubation) S1->S4 S2 2. Prepare 100% DMSO Stock (Protect from light/moisture) S3 3. Rapid Aqueous Dilution (< 5 mins to prevent hydrolysis) S2->S3 S3->S4 Critical Step: Minimize H2O exposure S5 5. CellTiter-Glo Addition (ATP Quantitation) S4->S5 S6 6. Luminescence Readout S5->S6

Fig 2: Self-validating workflow for reproducible ATP-based IC50 determination.

Step-by-Step Methodology

Day 0: Cell Seeding

  • Harvest cells in the logarithmic growth phase.

  • Seed 2,000 cells/well in 40 µL of complete culture media (DMEM + 10% FBS) into two 384-well opaque white plates (Plate A for T0, Plate B for 72h treatment).

  • Incubate overnight at 37°C, 5% CO2.

Day 1: The T0 Baseline & Rapid Treatment

  • T0 Readout: Add 40 µL of CellTiter-Glo reagent to Plate A. Mix on an orbital shaker for 2 minutes, incubate at room temperature for 10 minutes, and record luminescence. Causality: This establishes the exact metabolic baseline before drug exposure, allowing you to differentiate between cytostatic (growth halting) and cytotoxic (cell killing) effects.

  • Stock Preparation: Weigh 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid and dissolve immediately in 100% anhydrous DMSO to create a 10 mM master stock. Keep protected from light.

  • Rapid Serial Dilution (Critical Step): Prepare a 10-point dose-response curve (e.g., 100 µM down to 0.005 µM) in intermediate deep-well plates using complete media. Do not let the drug sit in aqueous media for more than 5 minutes.

  • Dosing: Immediately transfer 10 µL of the diluted drug to Plate B (final assay volume 50 µL). Ensure the final DMSO concentration is normalized to 0.5% across all wells, including vehicle controls.

  • Incubate Plate B for 72 hours.

Day 4: Endpoint Quantitation

  • Equilibrate Plate B to room temperature for 30 minutes.

  • Add 50 µL of CellTiter-Glo reagent to each well.

  • Induce cell lysis by shaking for 2 minutes, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Read luminescence. Calculate the IC50 using a 4-parameter logistic (4PL) non-linear regression model, normalizing data against the 0.5% DMSO vehicle control (100% viability) and the T0 baseline.

References

  • Nitrogen Mustards As Anticancer Chemotherapies: Historic Perspective, Current Developments, And Future Trends. ResearchGate. Available at:[Link]

  • Comparing automated cell imaging with conventional methods of measuring cell proliferation and viability. National Institutes of Health (PMC). Available at:[Link]

  • A Selective Mitochondrial-Targeted Chlorambucil with Remarkable Cytotoxicity in Breast and Pancreatic Cancers. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Validation

Cross-validation of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid LC-MS/MS methods

Cross-Validation of LC-MS/MS Methods for 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid: Overcoming Nitrogen Mustard Instability As a Senior Application Scientist, I frequently encounter the analytical hurdles asso...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of LC-MS/MS Methods for 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid: Overcoming Nitrogen Mustard Instability

As a Senior Application Scientist, I frequently encounter the analytical hurdles associated with reactive alkylating agents. Quantifying 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid (CAS 64977-02-2) in biological matrices presents a distinct set of challenges. Like other nitrogen mustard derivatives, this compound is highly susceptible to ex vivo degradation and matrix-induced ionization suppression.

This guide objectively compares a conventional Protein Precipitation (PPT) methodology against an optimized Supported Liquid Extraction (SLE+) workflow coupled with UHPLC-MS/MS, providing the mechanistic reasoning and cross-validation data necessary to implement a self-validating, robust analytical protocol.

Mechanistic Challenges: The Hydrolysis Liability

The structural core of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid contains a highly reactive tertiary amine. In aqueous, neutral, or basic environments, the lone pair of electrons on the nitrogen atom intramolecularly displaces a chloride ion, forming a highly electrophilic aziridinium ring intermediate[1]. This intermediate is rapidly attacked by water molecules, leading to the formation of mono- and di-hydroxy degradation products[2].

To arrest this degradation during sample preparation, the analytical environment must be strictly controlled. By acidifying the sample matrix (e.g., utilizing formic acid to drop the pH below the pKa of the amine), the nitrogen lone pair is protonated. This eliminates its nucleophilicity, preventing the formation of the aziridinium ion and stabilizing the intact bis(2-chloroethyl)amino moiety[2].

Hydrolysis A Intact Nitrogen Mustard (Active Analyte) A->A Acidic pH (< 3.0) Protonation Stabilizes B Aziridinium Ion (Reactive Intermediate) A->B Neutral/Basic pH (Aqueous) C Hydroxy Metabolites (Degradation Products) B->C H2O Nucleophilic Attack

Fig 1: Hydrolysis pathway of nitrogen mustards and stabilization via acidic protonation.

Methodological Comparison: Causality Behind Experimental Choices

Method A: Conventional Protein Precipitation (PPT) While fast, PPT relies on organic solvents to denature proteins but fails to remove endogenous phospholipids (e.g., glycerophosphocholines). In positive ESI mode, these phospholipids compete with the analyte for charge droplets, causing severe ionization suppression[3]. Furthermore, PPT extracts retain a significant portion of the aqueous plasma matrix. During autosampler queuing, this residual water acts as a nucleophile, driving the ex vivo hydrolysis of the bis(2-chloroethyl)amino group[2].

Method B: Optimized Supported Liquid Extraction (SLE+) SLE acts as a self-validating stabilization system. By pre-treating the plasma with 1% formic acid, the nitrogen lone pair is immediately protonated. Loading this mixture onto the diatomaceous earth SLE plate immobilizes the aqueous phase. Elution with the aprotic solvent Methyl tert-butyl ether (MTBE) extracts the stabilized analyte while completely excluding water and phospholipids, ensuring both chemical stability and unsuppressed ionization[3].

Workflow cluster_A Method A: Conventional PPT cluster_B Method B: Optimized SLE+ Plasma Human Plasma Sample PPT Add Acetonitrile (Neutral pH) Plasma->PPT Acidify Add 1% Formic Acid (Stabilizes Analyte) Plasma->Acidify Centrifuge Centrifuge PPT->Centrifuge InjectA HPLC-MS/MS (High Suppression, Degradation) Centrifuge->InjectA SLE Load on SLE Plate & Elute with MTBE Acidify->SLE InjectB UHPLC-MS/MS (Clean Extract, High Stability) SLE->InjectB

Fig 2: Methodological comparison between Conventional PPT and Optimized SLE workflows.

Step-by-Step Experimental Protocols

Method A: Conventional PPT-LC-MS/MS (Alternative)
  • Aliquot: Transfer 50 µL of human plasma into a microcentrifuge tube.

  • Precipitation: Add 150 µL of cold Acetonitrile containing the Internal Standard (IS).

  • Extraction: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial.

  • Injection: Inject 5 µL onto a standard C18 HPLC column (150 x 4.6 mm, 5 µm).

Method B: Optimized SLE-UHPLC-MS/MS (Recommended)
  • Aliquot & Acidify: Transfer 50 µL of human plasma into a 96-well collection plate. Immediately add 50 µL of 1% Formic Acid in water (containing IS) to protonate the mustard and stabilize the analyte[2].

  • Load: Transfer the 100 µL pre-treated sample onto an SLE+ micro-elution plate. Apply a brief vacuum (-3 inHg) to initiate loading. Wait 5 minutes for complete aqueous absorption into the diatomaceous earth.

  • Elute: Elute the analytes with 2 x 200 µL of MTBE under gravity, followed by a brief vacuum to collect the final drops.

  • Reconstitute: Evaporate the eluate under a gentle stream of nitrogen at room temperature (avoid heat to prevent degradation). Reconstitute in 100 µL of 0.1% Formic Acid in 10:90 ACN:Water.

  • Injection: Inject 2 µL onto a Sub-2 µm UHPLC C18 column (50 x 2.1 mm, 1.7 µm).

Universal MS/MS Parameters:

  • Instrument: Triple Quadrupole Mass Spectrometer (ESI+ Mode).

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Analyte MRM Transition: m/z 306.1 → 244.1 (Loss of chloroethane).

  • IS MRM Transition: m/z 369.2 → 233.1 (Bendamustine-D11 used as a structural surrogate)[3].

Cross-Validation Data Presentation

The quantitative superiority of the optimized SLE+ workflow is evident when evaluating analyte stability and matrix effects. The acidic pre-treatment and aprotic extraction eliminate ex vivo hydrolysis, while the removal of phospholipids restores ionization efficiency.

Table 1: Stability Assessment (Recovery of Intact Analyte %)

Condition Time/Cycles Method A (Conventional PPT) Method B (Optimized SLE+)
Bench-top (RT) 4 Hours 62.4% (Severe Hydrolysis) 98.1%
Autosampler (4°C) 24 Hours 45.8% (Severe Hydrolysis) 97.5%

| Freeze-Thaw (-80°C) | 3 Cycles | 58.2% | 96.8% |

Table 2: Method Validation Summary

Validation Metric Method A (Conventional PPT) Method B (Optimized SLE+)
Lower Limit of Quantitation (LLOQ) 5.0 ng/mL 0.5 ng/mL
Intra-day Precision (CV%) 12.4% 3.2%
Inter-day Precision (CV%) 15.1% 4.5%
Matrix Factor (Ion Suppression) 0.45 (55% Signal Loss) 0.98 (Negligible Loss)

| Overall Extraction Recovery | 65.0% | 92.4% |

Conclusion

For the rigorous quantification of 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid, conventional protein precipitation is analytically insufficient due to unmitigated hydrolysis and ion suppression. The Optimized SLE+ Workflow is the definitive choice, leveraging fundamental acid-base chemistry to stabilize the reactive aziridinium pathway and yielding a 10-fold improvement in sensitivity (LLOQ of 0.5 ng/mL).

References

  • Source: nih.
  • Source: benchchem.
  • Source: pharmaexcipients.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid

Foreword: A Proactive Stance on Laboratory Safety The compound 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid is a research chemical whose hazard profile is not exhaustively documented. However, its chemical struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Proactive Stance on Laboratory Safety

The compound 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid is a research chemical whose hazard profile is not exhaustively documented. However, its chemical structure contains a critical pharmacophore: the bis(2-chloroethyl)amine group. This moiety is the defining feature of nitrogen mustards, a class of potent alkylating agents known for their high toxicity.[1][2][3] Nitrogen mustards react with cellular macromolecules, including DNA, leading to cytotoxicity, mutagenicity, and carcinogenicity.[2][3][4] Given the presence of this toxophore, 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid must be handled as a hazardous cytotoxic compound, warranting the highest level of personal protection and stringent safety protocols. This guide provides a comprehensive operational plan for the safe handling and disposal of this compound and its associated materials.

Part 1: Hazard Identification and Risk Assessment

The primary hazard associated with 3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid stems from the bis(2-chloroethyl)amine functional group. This group makes the compound a powerful alkylating agent, capable of covalently bonding to nucleophilic groups in biological molecules.

Key Hazards :

  • Cytotoxicity : The compound is expected to be highly toxic to cells.[1][2]

  • Vesicant (Blistering Agent) : Direct contact with skin or mucous membranes may cause severe chemical burns and blistering, with symptoms potentially delayed for hours.[1][4]

  • Carcinogenicity : Nitrogen mustards are classified as probable human carcinogens.[4]

  • Systemic Toxicity : Absorption through the skin, inhalation, or ingestion can lead to systemic effects, including immune system suppression and bone marrow damage.[2]

Due to these significant risks, a comprehensive risk assessment is mandatory before any work begins.[5] This assessment should identify all procedures where exposure could occur and establish controls to mitigate those risks.[5][6]

Part 2: The Core Personal Protective Equipment (PPE) Ensemble

A default PPE ensemble is required for all activities involving this compound. This ensemble is designed to provide barrier protection against splashes, aerosols, and solid particulates.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified).[7][8][9]Provides maximum protection against permeation by cytotoxic drugs. The outer glove is considered contaminated and can be removed safely.
Gown Disposable, solid-front, back-closing gown made of low-permeability fabric with long sleeves and tight-fitting knit cuffs.[9][10]Prevents skin contact with the compound from splashes or spills. The back-closing design minimizes the risk of frontal contamination.
Eye Protection Chemical splash goggles.[6]Protects the eyes from splashes and aerosols.
Face Protection Full-face shield worn over chemical splash goggles.[6][9]Provides an additional layer of protection for the entire face from splashes.
Shoe Covers Disposable, slip-resistant shoe covers.[6]Prevents the tracking of contamination out of the designated work area.

Part 3: Procedural-Specific PPE and Engineering Controls

The core PPE ensemble should be augmented based on the specific procedure being performed to ensure the highest level of safety. All work with this compound must be conducted within a designated hazardous drug handling area.

Handling Solids (e.g., Weighing)
  • Engineering Control : All handling of the solid compound must be performed within a certified chemical fume hood or a powder-containment balance enclosure to prevent inhalation of airborne particles.[10][11]

  • Respiratory Protection : A NIOSH-approved N95 or higher respirator is mandatory when handling the powder, even within a fume hood, to provide an additional layer of protection against aerosolized particles.[9][11]

Preparing Solutions
  • Engineering Control : All solution preparation must be conducted in a chemical fume hood.[10][11] The work surface should be covered with a plastic-lined absorbent pad to contain any spills.[11]

  • Respiratory Protection : Not typically required if work is performed within a properly functioning chemical fume hood. However, if there is any risk of aerosol generation that cannot be contained, a respirator should be worn.[6]

In-Vitro and In-Vivo Administration
  • Engineering Control : Animal dosing should be performed within a chemical fume hood or a Class II Type B2 biosafety cabinet to protect both the user and the animal.[10]

  • Animal Handling : When handling animals dosed with the compound, assume that their bedding, excreta, and cages are contaminated for at least 48 hours post-administration.[10] Full PPE, including double gloves and a disposable gown, must be worn during this period.

The following diagram outlines the workflow for selecting the appropriate level of PPE and engineering controls.

PPE_Workflow cluster_start Start: Procedure Assessment cluster_controls Engineering & Respiratory Controls cluster_ppe Core PPE Ensemble cluster_end Final Action Start Identify Experimental Task Solid Handling Solid Compound? Start->Solid Solution Preparing Solution? Solid->Solution No Hood Use Chemical Fume Hood / Containment Enclosure Solid->Hood Yes Animal Animal Administration? Solution->Animal No Solution->Hood Yes BSC Use Fume Hood or Class II B2 BSC Animal->BSC Yes CorePPE Mandatory Core PPE: - Double Chemo-Gloves (ASTM D6978) - Disposable Gown (Back-closing) - Goggles + Face Shield - Shoe Covers Animal->CorePPE No Respirator Wear N95 Respirator Hood->Respirator Hood->CorePPE Respirator->Solution BSC->CorePPE Proceed Proceed with Experiment CorePPE->Proceed

Sources

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